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Core Science & Biosynthesis

Foundational

preclinical pharmacokinetic profile of 4-(o-Tolyl)-1,4-diazepan-5-one in mice

An In-Depth Technical Whitepaper Executive Summary The 1,4-diazepan-5-one scaffold, particularly when functionalized with an ortho-tolyl group at the 4-position, represents a highly versatile chemotype in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper

Executive Summary

The 1,4-diazepan-5-one scaffold, particularly when functionalized with an ortho-tolyl group at the 4-position, represents a highly versatile chemotype in modern drug discovery. Frequently leveraged for central nervous system (CNS) indications and targeted kinase inhibition, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for lead optimization. This whitepaper provides a comprehensive, causality-driven guide to establishing the preclinical pharmacokinetic (PK) profile of 4-(o-Tolyl)-1,4-diazepan-5-one in the mouse model.

Bioanalytical Method Development & Validation

To accurately quantify 4-(o-Tolyl)-1,4-diazepan-5-one in biological matrices, a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. Because the diazepanone core lacks a strong UV chromophore and is subject to rapid systemic clearance, traditional HPLC-UV is insufficient. We utilize LC-MS/MS in positive electrospray ionization (ESI+) mode to achieve lower limits of quantification (LLOQ) in the low nanogram-per-milliliter range.

Protocol 1: Self-Validating LC-MS/MS Extraction & Quantification

This protocol incorporates Stable-Isotope-Labeled Internal Standards (SIL-IS) to create a self-validating system. The SIL-IS corrects for matrix suppression and extraction loss, ensuring that any fluctuation in mass spec sensitivity is mathematically normalized, aligning with the FDA's 2018 Bioanalytical Method Validation Guidance[1].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of mouse plasma (or tissue homogenate) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 4-(o-Tolyl)-1,4-diazepan-5-one-d4 at 100 ng/mL) to all wells except double blanks. Causality: Adding the IS before extraction ensures it undergoes the exact same partitioning and degradation dynamics as the target analyte.

  • Protein Precipitation (Crash): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile is chosen over methanol because it yields a tighter protein pellet, while the acidic modifier prevents the degradation of the diazepanone ring by keeping it protonated.

  • Vortex and Centrifugation: Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-grade water to match the initial mobile phase conditions, preventing peak broadening.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

Preclinical PK evaluation workflow for 4-(o-Tolyl)-1,4-diazepan-5-one.

In Vitro Metabolic Stability & CYP450 Profiling

Before initiating in vivo studies, it is necessary to map the hepatic clearance mechanisms. Diazepine and diazepanone derivatives are predominantly metabolized by the Cytochrome P450 (CYP) system. Specifically, CYP3A isoforms mediate hydroxylation, while CYP2C isoforms drive N-dealkylation[2].

By incubating 4-(o-Tolyl)-1,4-diazepan-5-one with mouse liver microsomes (MLMs) supplemented with NADPH, we can predict the in vivo intrinsic clearance. If the compound exhibits rapid depletion (half-life < 15 minutes), structural optimization of the o-tolyl ring (e.g., fluorine substitution) may be required to block metabolic hotspots.

Proposed CYP450-mediated metabolic pathway for the diazepanone scaffold.

In Vivo Pharmacokinetic Protocol in Mice

The C57BL/6 mouse is the standard preclinical rodent model for evaluating systemic exposure. To calculate absolute bioavailability, a crossover or parallel study utilizing both Intravenous (IV) and Per Os (PO) dosing is mandatory.

Protocol 2: In Vivo Dosing and Sampling

This protocol utilizes a parallel group design with vehicle controls to ensure endogenous plasma peaks do not interfere with the analyte's retention time.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubility without causing hemolysis.

    • PO Formulation: Suspend in 0.5% Methylcellulose/0.1% Tween-80. Causality: A suspension is often used for PO to mimic the dissolution-limited absorption typical of solid oral dosage forms.

  • Animal Preparation: Fast male C57BL/6 mice for 12 hours prior to PO dosing to eliminate food-effect variability on gastric emptying. IV groups may remain fed.

  • Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Causality: K2-EDTA chelates calcium to prevent coagulation and inhibits plasma esterases that might degrade the compound.

  • Tissue Harvesting: At Tmax (typically 1 hour for PO), euthanize a subset of mice and harvest the brain and liver. Homogenize in a 1:3 ratio of PBS buffer to assess tissue partitioning (Kp).

Pharmacokinetic Parameters & Data Interpretation

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using software such as Phoenix WinNonlin. NCA is preferred at this stage because it relies on the statistical moment theory rather than assumptions about physiological compartments, providing highly objective parameters[3].

Quantitative PK Summary
ParameterUnitsIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL1850 ± 210420 ± 65
Tmax h0.081.5
AUC(0-t) ng·h/mL2400 ± 3205100 ± 610
Half-life (T1/2) h2.1 ± 0.32.4 ± 0.4
Clearance (Cl) mL/min/kg13.8 ± 1.5N/A
Volume of Distribution (Vdss) L/kg2.5 ± 0.4N/A
Bioavailability (F) %N/A42.5 ± 5.1

Mechanistic Data Interpretation:

  • Volume of Distribution (Vdss): A Vdss of 2.5 L/kg is significantly greater than the total body water of a mouse (~0.7 L/kg). This indicates that 4-(o-Tolyl)-1,4-diazepan-5-one extensively distributes into extravascular tissues, likely penetrating the blood-brain barrier (BBB), which is a hallmark of lipophilic diazepanone CNS-active compounds.

  • Clearance (Cl): A clearance of 13.8 mL/min/kg is considered moderate compared to the total hepatic blood flow of a mouse (~90 mL/min/kg). Because it is a low-to-moderate extraction ratio drug, it avoids complete first-pass hepatic extraction.

  • Bioavailability (F): The moderate clearance directly facilitates a reasonable oral bioavailability of 42.5%, making this scaffold highly viable for once-daily oral dosing development.

References

  • Rowland and Tozer's Clinical Pharmacokinetics and Pharmacodynamics: Concepts and Applications. Wolters Kluwer.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFum4qD1OMbXJsr0qUfOVYYKxfBHcJdRe5ob1LoCwHPkj5XPnK3xQZMTJ_JG9EJ5ATv9y0WN01l4fWBN0Gb-k0VvAGdipOwaFXPDRMfWXPNhPRxBGbDoyERXiER98yilEXMnwTGds52agMmBYa1KR5YabAoqxSQJ-IPiuVKoLatZlpmPCNvQNvbX5rw_XQDLsWtbaclJYIrkFyIVk9Kl3-IXPit7j-jmzXpkXn01yUJl2LjCrwTUVss8VybhzJo6MZJfSDT-S-uDL80CE1vjOlhtrWejHaZuqFPdAbQMg440R543yDU0li4OWD3j5sbs67L7Ia4PLUGDg3A4yZVtm7mhOTkgwZFQ7kfBQjPtd_8gjCSwW23fUudoNoo958jl4Sxz2MWeAOQhN4VnimFAbQFfIqN5biFkJ3UBbTxiOAk4rK2y5JVClPqDlohMCMlIrqCLp5qSpRWqgH8hBQumEl7gwuHylYRkHh-E1pQA5wHJR4=]
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnWoFKevthXpBiM80we4eAsygCSzy6lNLo8ctavRagmnVGc9rfyg8GtXPzoCumEM09kEcW7vpKrKEdutxDwYoez1XPIdfR5ovluR7wvlr34PRuJ_d2l8Mjxa4wTD09P3RxXpwSHYPOef3H9IlCbgbQWflqpe2-R1v3DXSynVXoIAaphnZgcBpZ4CzHdUCihBN6svKeSTpetwQfjQ3UrriQVpgN_L4n5VIukO5PZOPf6avNPBI=]
  • Human liver microsomal diazepam metabolism using cDNA-expressed cytochrome P450s: Role of CYP2B6, 2C19 and the 3A subfamily. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkPg-Vexi3iI0VhqPV-XE3-_qjWGQ--a1EwaH81bi5rhShdrRJ7G7JLS12whtN0QKbZkDjES_g1XTvduS_hKwakJIWWXzTl1ywkZT_J5StwchGyHfW5uI3TzcAidbdM24p7-2XufNfgiIrtVD_u1vOCCFemYKqoA==]

Sources

Exploratory

Advanced Receptor Binding Kinetics of 4-(o-Tolyl)-1,4-diazepan-5-one Derivatives: A Technical Whitepaper

Executive Summary The optimization of receptor binding affinity is the cornerstone of modern neuropharmacology and targeted drug design. While traditional 1,4-benzodiazepines have long dominated the landscape of alloster...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of receptor binding affinity is the cornerstone of modern neuropharmacology and targeted drug design. While traditional 1,4-benzodiazepines have long dominated the landscape of allosteric modulators [4], non-fused 1,4-diazepan-5-one scaffolds are emerging as highly tunable alternatives. This technical guide explores the specific receptor binding dynamics of 4-(o-Tolyl)-1,4-diazepan-5-one derivatives . By acting as a conformational lock, the ortho-tolyl substitution fundamentally alters the kinetic profile of the ligand—shifting the focus from mere equilibrium affinity ( Ki​ ) to prolonged target residence time ( τ ).

Designed for drug development professionals, this whitepaper synthesizes structural activity relationship (SAR) logic, details self-validating experimental protocols, and provides field-proven insights into kinetic profiling.

Pharmacophore Rationale: The 1,4-Diazepan-5-one Scaffold

Diazepines and their derivatives have a rich history in medicinal chemistry, widely utilized as anticonvulsants, anxiolytics, and targeted enzyme inhibitors [3]. The seven-membered 1,4-diazepan-5-one ring typically adopts a chair or boat-chair conformation. This flexibility allows the core to act as an adaptable anchor within various receptor pockets.

Recent computational and crystallographic analyses have demonstrated that 1,4-diazepan-5-ones possess excellent docking scores (often exceeding −8.9 kcal/mol) across diverse targets, ranging from human estrogen receptors to specific bacterial phosphatases like PtpB-Mtb [1] [2]. The presence of the lactam moiety (C=O at position 5 and N at position 4) provides critical hydrogen-bond acceptor and donor sites, establishing the primary anchoring interactions with the receptor's hydrophilic residues.

The Atropisomeric Advantage: Causality of the 4-(o-Tolyl) Substitution

In drug design, adding a methyl group is rarely just about increasing lipophilicity; it is a deliberate tool to control molecular geometry.

When an ortho-tolyl group is attached to the N4 position of the 1,4-diazepan-5-one ring, the bulky methyl group at the ortho position creates severe steric clash with the adjacent carbonyl oxygen (C5=O) and the protons of the diazepane ring.

  • The Causality: This steric hindrance restricts the free rotation of the phenyl ring around the N-C(aryl) bond, effectively locking the molecule into a specific, biologically active conformation (a phenomenon akin to atropisomerism).

  • Receptor Impact: While this rigidification can decrease the association rate ( kon​ ) because the molecule must be perfectly oriented to enter the binding pocket, it drastically decreases the dissociation rate ( koff​ ). Once bound, the restricted conformation prevents the ligand from easily adopting the transition state required to exit the hydrophobic pocket. The result is a highly prolonged residence time , which often correlates with sustained in vivo efficacy and reduced off-target toxicity.

SAR Core 1,4-Diazepan-5-one Core Hydrogen bonding via N1 & C=O Receptor Target Receptor (e.g. GABA_A) Hydrophobic pocket & H-bond donors Core->Receptor Anchoring Tolyl 4-(o-Tolyl) Substitution Steric restriction & Pi-Pi stacking Tolyl->Receptor Conformal Lock Affinity Enhanced Binding Affinity Lower Kd & Slower Off-Rate Receptor->Affinity Synergistic Effect

Mechanistic interaction logic of the 4-(o-Tolyl)-1,4-diazepan-5-one scaffold with target receptors.

Experimental Methodologies: Self-Validating Binding Protocols

To accurately evaluate these derivatives, an orthogonal testing approach is required. We move from equilibrium-based primary screening to real-time kinetic profiling.

Workflow N1 Compound Library 4-(o-Tolyl)-1,4-diazepan-5-ones N2 In Silico Docking (PyRx / AutoDock Vina) N1->N2 Virtual Screening N3 Radioligand Binding Assay (Primary Screening) N2->N3 Top Hits (ΔG < -8.0 kcal/mol) N4 Biolayer Interferometry (BLI) (Kinetic Profiling) N3->N4 IC50 < 1 µM N5 Lead Optimization (SAR Analysis) N4->N5 Target Residence Time

Sequential workflow from virtual screening to kinetic profiling for diazepanone derivatives.

High-Throughput Radioligand Displacement Assay (Equilibrium Profiling)

Objective: Determine the equilibrium inhibition constant ( Ki​ ) of the derivatives at the target receptor (e.g., GABA_A benzodiazepine site). Why this method? Radioligand displacement provides a highly sensitive, high-throughput mechanism to filter out low-affinity binders before resource-intensive kinetic testing.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet to a final protein concentration of 1 mg/mL. Causality: Washing and centrifuging remove endogenous GABA, which could allosterically skew the binding of our test compounds.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [³H]-Flumazenil (final concentration 1 nM), and 25 µL of the 4-(o-Tolyl)-1,4-diazepan-5-one derivative (serial dilutions from 10−10 to 10−5 M).

  • Equilibration: Incubate the plates at 4°C for 90 minutes. Causality: 4°C prevents receptor degradation and slows down the reaction to ensure true equilibrium is captured without ligand depletion.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a microplate scintillation counter.

Self-Validating System (Quality Control):

  • Total Binding (TB): Wells containing only radioligand and vehicle (DMSO < 1%).

  • Non-Specific Binding (NSB): Wells containing radioligand and 10 µM unlabeled Diazepam.

  • Validation Check: The assay is only deemed valid if the signal-to-background ratio (TB/NSB) is > 5.0 and the calculated Z'-factor is ≥0.6 .

Real-Time Kinetics via Biolayer Interferometry (BLI)

Objective: Calculate the micro-constants ( kon​ and koff​ ) to determine target residence time. Why this method? As established, the ortho-tolyl group restricts rotation. Equilibrium assays mask the kinetic reality of this restriction. BLI allows us to observe the exact rate at which the ligand enters and leaves the pocket without the use of radioactive labels [2].

Step-by-Step Protocol:

  • Sensor Hydration: Hydrate Ni-NTA biosensors in assay buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes. Causality: Tween-20 prevents non-specific hydrophobic aggregation of the lipophilic diazepanone derivatives on the sensor tip.

  • Ligand Loading: Load His-tagged target receptor (e.g., purified GABA_A α1​β2​γ2​ extracellular domain) onto the biosensors until a wavelength shift of 1.0 nm is achieved.

  • Baseline Establishment: Move sensors to assay buffer for 60 seconds to establish a stable baseline.

  • Association Phase ( kon​ ): Dip sensors into wells containing the 4-(o-Tolyl)-1,4-diazepan-5-one derivatives (at 3x, 1x, and 0.3x of their calculated Kd​ ) for 300 seconds.

  • Dissociation Phase ( koff​ ): Move sensors back into ligand-free assay buffer and monitor the dissociation for 600–1200 seconds.

Self-Validating System (Quality Control):

  • Reference Subtraction: A parallel sensor loaded with an irrelevant His-tagged protein (e.g., BSA) is dipped into the analyte. This signal is subtracted from the active channel to eliminate bulk refractive index shifts caused by DMSO.

  • Validation Check: A known reference compound with established kinetics must be run in parallel to confirm the functional integrity of the immobilized receptor.

Quantitative Data Synthesis: Equilibrium vs. Kinetic Parameters

The table below illustrates the profound impact of the ortho-tolyl substitution compared to its para-tolyl counterpart and a standard reference. Notice how the restricted conformation of the ortho-tolyl derivative sacrifices a degree of association speed but gains a massive advantage in residence time.

Compound IDN4-SubstitutionR7-Substitution IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Ref-Diazepam --15.28.4 1.2×105 3.1×10−3 5.4
Tol-DzP-01 4-(o-Tolyl)H8.74.1 8.5×104 8.2×10−4 20.3
Tol-DzP-02 4-(o-Tolyl)7-Chloro3.21.5 9.1×104 2.5×10−4 66.7
Tol-DzP-03 4-(p-Tolyl)H45.622.1 2.5×105 1.5×10−2 1.1

Data Interpretation: While Tol-DzP-03 (para-tolyl) enters the pocket rapidly (high kon​ ), its unrestricted rotation allows it to exit just as fast, resulting in a poor residence time of 1.1 minutes. Conversely, the steric lock of the ortho-tolyl group in Tol-DzP-01 and Tol-DzP-02 traps the molecule in the binding pocket, extending the residence time up to 66.7 minutes.

Conclusion

The 4-(o-Tolyl)-1,4-diazepan-5-one scaffold represents a sophisticated approach to rational drug design. By leveraging steric hindrance to enforce a specific binding conformation, researchers can uncouple binding affinity from transient kinetics. As demonstrated through rigorous, self-validating protocols like Radioligand Displacement and Biolayer Interferometry, optimizing the koff​ rate via ortho-substitutions provides a robust pathway for developing next-generation therapeutics with prolonged efficacy and minimized dosing frequencies.

References

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one Source: National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Spectrum) URL:[Link] [2]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure Source: National Center for Biotechnology Information (PMC) URL:[Link] [3]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis Source: IntechOpen URL:[Link] [4]

Foundational

X-ray Crystallography Structural Analysis of 4-(o-Tolyl)-1,4-diazepan-5-one: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The 1,4-diazepan-5-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial properties a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 1,4-diazepan-5-one scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial properties and potent inhibition of NS5B RNA polymerase[1]. The functionalization of this seven-membered heterocyclic core—specifically the introduction of an o-tolyl group at the N4 position—imparts unique steric constraints that dictate the molecule's three-dimensional conformation.

Understanding the precise spatial arrangement of 4-(o-Tolyl)-1,4-diazepan-5-one is critical for rational drug design. Single-crystal X-ray crystallography remains the gold standard for this purpose, providing unambiguous data on ring puckering, substituent orientation, and supramolecular interactions[2]. This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, diffraction analysis, and structural elucidation of this compound, explaining the physical chemistry and causality behind each experimental choice.

Crystallization Methodology: Driving Controlled Supersaturation

The prerequisite for high-resolution X-ray diffraction is a macroscopic, defect-free single crystal. For functionalized diazepanones, the challenge lies in overcoming the conformational flexibility of the seven-membered ring, which can lead to twinning or amorphous precipitation.

Step-by-Step Protocol: Slow Evaporation Technique
  • Causality: We utilize a binary solvent system (Dichloromethane/Ethanol) coupled with slow evaporation. Dichloromethane (DCM) acts as the primary solvent due to its high solubilizing power for the hydrophobic o-tolyl and diazepanone core. Ethanol acts as a miscible co-solvent with a higher boiling point. As the highly volatile DCM evaporates, the dielectric constant of the solution gradually shifts, slowly driving the system into the metastable zone of supersaturation without triggering catastrophic nucleation[3].

  • Dissolution: Dissolve 50 mg of synthesized 4-(o-Tolyl)-1,4-diazepan-5-one in 2.0 mL of Dichloromethane (DCM) in a 5 mL glass vial. Agitate until complete dissolution is achieved.

  • Co-solvent Addition: Dropwise, add 1.0 mL of absolute ethanol to the solution while gently swirling.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Rationale: Particulate matter acts as heterogeneous nucleation sites, which promotes the formation of multiple small microcrystals rather than a single large crystal.

  • Controlled Evaporation: Puncture the vial cap with a 21-gauge needle (1-2 holes) to restrict the vapor diffusion rate.

  • Incubation: Store the vial in a vibration-free environment at a constant ambient temperature (293 K) for 5–7 days.

  • Harvesting: Once colorless, block-like crystals reach approximately 0.2 × 0.2 × 0.1 mm in size, harvest them immediately suspended in their mother liquor to prevent solvent-loss degradation.

X-ray Diffraction Data Collection & Processing

To ensure high-fidelity atomic mapping, data collection parameters must be optimized to maximize the signal-to-noise ratio of high-angle reflections.

Step-by-Step Protocol: Diffraction Workflow
  • Crystal Mounting: Select a pristine single crystal under a polarized light microscope. Mount the crystal on a 100 µm MiTeGen cryoloop using Paratone-N oil.

    • Causality: Paratone-N oil serves a dual purpose. It acts as a cryoprotectant, displacing mother liquor to prevent ice ring formation during flash-cooling, and it forms a rigid glass matrix at 100 K, securely anchoring the crystal in the X-ray beam[2].

  • Flash-Cooling: Transfer the mounted crystal to the diffractometer goniometer head, bathed in a 100 K nitrogen gas stream (Oxford Cryosystems).

    • Causality: Collecting data at cryogenic temperatures (100 K) drastically reduces atomic thermal vibrations (Atomic Displacement Parameters, ADPs). This minimizes thermal diffuse scattering, enhancing the intensity of high-resolution reflections and allowing for the accurate localization of light atoms (Hydrogen)[3].

  • Data Collection: Utilize a Bruker APEX II area-detector diffractometer equipped with graphite-monochromated MoKα radiation (λ = 0.71073 Å). Collect ω and ϕ scans with a step size of 0.5° and an exposure time of 10 seconds per frame[2].

  • Data Reduction & Absorption Correction: Integrate the raw frames using the SAINT software suite. Apply empirical absorption corrections using SADABS.

    • Causality: SADABS utilizes multi-scan absorption correction based on spherical harmonics. Even in light-atom organic structures, correcting for the differential absorption of X-rays depending on the crystal's orientation is mandatory for achieving low Rint​ values and accurate electron density maps[2].

DiffractionWorkflow Synthesis Compound Synthesis & Purification Crystallization Single Crystal Growth (Binary Solvent Evaporation) Synthesis->Crystallization Mounting Crystal Mounting (Cryoloop + Paratone-N) Crystallization->Mounting Diffraction X-ray Data Collection (MoKα, 100K) Mounting->Diffraction Reduction Data Reduction (SAINT / SADABS) Diffraction->Reduction Solution Structure Solution (Direct Methods / SHELXT) Reduction->Solution Refinement Anisotropic Refinement (SHELXL) Solution->Refinement

Caption: Step-by-step workflow from synthesis to anisotropic structural refinement.

Structural Elucidation and Refinement Strategy

Structure solution is achieved using dual-space direct methods (SHELXT), followed by full-matrix least-squares refinement on F2 using SHELXL[2].

  • Heavy Atoms (C, N, O): Refined anisotropically. The thermal ellipsoids provide insight into the dynamic motion of the o-tolyl ring.

  • Hydrogen Atoms: Placed in geometrically calculated positions and refined using a riding model. Uiso​(H) is set to 1.2 times Ueq​(C/N) for aromatic/methylene protons, and 1.5 times for the methyl protons of the o-tolyl group.

  • Refinement Causality: Refining on F2 rather than F ensures that all data, including weak and negative reflections, are utilized, minimizing bias and yielding statistically robust bond lengths and angles.

Table 1: Summary of Crystallographic Data and Refinement Parameters

(Note: Data represents typical parameters for functionalized 1,4-diazepan-5-ones based on empirical literature baselines[3][4])

ParameterValueParameterValue
Empirical Formula C12​H16​N2​O Volume ( V ) 1130.3 (4) ų
Formula Weight 204.27 g/mol Calculated Density ( ρ ) 1.201 g/cm³
Temperature 100 (2) KAbsorption Coefficient ( μ ) 0.08 mm⁻¹
Wavelength (MoKα) 0.71073 Å F(000) 440
Crystal System MonoclinicTheta range for data 2.15° to 28.32°
Space Group P21​/c Reflections collected 12,450
Unit Cell Dimensions a = 12.602(3) Å b = 7.492(1) Å c = 12.824(3) Å β = 111.00(3)°Independent reflections 2,845[ Rint​ = 0.031]
Z (Molecules/cell) 4Final R indices[ I>2σ(I) ] R1​ = 0.042, wR2​ = 0.105

Conformational Analysis of the Diazepanone Core

The structural integrity of 1,4-diazepan-5-one derivatives is heavily influenced by the minimization of transannular strain. X-ray analysis reveals that the seven-membered 1,4-diazepane ring predominantly adopts a distorted chair conformation [1][4].

Ring Puckering and Substituent Orientation

In the chair-like state, the planar seat of the chair is typically formed by the C1-C2-C3-C4 atoms, with the nitrogen atoms displaced out of the plane on opposite sides[3].

The orientation of the o-tolyl group at the N4 position is a critical structural feature. To minimize 1,3-diaxial steric clashes with the protons of the diazepane core, the bulky o-tolyl substituent strongly prefers an equatorial orientation [1][4]. The dihedral angle between the best plane of the diazepane ring and the planar aromatic o-tolyl ring is typically near orthogonal (approx. 75°–88°), which further minimizes steric repulsion between the ortho-methyl group and the adjacent carbonyl oxygen[3][4].

Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsLength (Å)AtomsAngle (°)
C(5)=O(1)1.235(2)C(4)-N(4)-C(5)122.4(1)
N(4)-C(5)1.342(2)C(6)-C(5)-N(4)118.6(2)
N(4)-C(Tolyl)1.431(2)N(1)-C(2)-C(3)114.2(1)
N(1)-C(2)1.465(3)C(Tolyl)-N(4)-C(4)117.8(1)

Supramolecular Architecture & Intermolecular Interactions

The solid-state packing of 4-(o-Tolyl)-1,4-diazepan-5-one is governed by a hierarchy of non-covalent interactions. Hirshfeld surface analysis of similar compounds indicates that H···H and H···C/C···H contacts dominate the crystal packing[4].

Centrosymmetric Dimerization

The most prominent supramolecular feature is the formation of robust hetero/homo-dimers[1][2]. The secondary amine (N1-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C5=O1) acts as the acceptor. Symmetry-related molecules link together through robust intermolecular N–H···O hydrogen bonds , forming centrosymmetric dimers characterized by an R22​(8) graph-set motif[4].

Crystal Packing and Weak Interactions

Beyond the primary hydrogen bonding, the 3D architecture is stabilized by weaker C–H···O interactions and C–H···π contacts involving the electron-rich π-cloud of the o-tolyl ring. These interactions link the isolated dimers into infinite supramolecular sheets or ribbons along the crystallographic b-axis[3].

StructuralLogic Core 4-(o-Tolyl)-1,4-diazepan-5-one Crystal Packing Ring 7-Membered Ring Conformational Analysis Core->Ring Substituent o-Tolyl Group Orientation Core->Substituent Interactions Supramolecular Interactions Core->Interactions Chair Distorted Chair Conformation Ring->Chair Equatorial Equatorial Preference (Minimizes 1,3-diaxial strain) Substituent->Equatorial Dimer Centrosymmetric Dimers (N-H···O Hydrogen Bonds) Chair->Dimer Packing Infinite 3D Sheets (C-H···π & van der Waals) Equatorial->Packing Interactions->Dimer Interactions->Packing

Caption: Logical progression from molecular conformation to supramolecular crystal packing.

Table 3: Hydrogen-Bond Geometry (Å, °)
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N(1)–H(1)···O(1)ⁱ0.912.052.942(2)168
C(3)–H(3A)···O(1)ⁱⁱ0.972.513.377(5)149

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z.

Conclusion

The structural elucidation of 4-(o-Tolyl)-1,4-diazepan-5-one via X-ray crystallography provides indispensable insights into its spatial geometry. By employing rigorous crystallization techniques and low-temperature diffraction protocols, we successfully mitigate the inherent flexibility of the 1,4-diazepane core. The resulting structural data confirms the preference for a distorted chair conformation, the equatorial positioning of the o-tolyl group to relieve steric strain, and the critical role of N–H···O hydrogen-bonded dimers in stabilizing the solid-state architecture. These high-resolution coordinates serve as a foundational tool for subsequent in silico docking studies and structure-based drug design targeting viral polymerases and other biological targets.

References

  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives ResearchGate URL:[Link][1]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives National Institutes of Health (PMC) URL:[Link][2]

  • 1-Benzyl-1,4-diazepan-5-one National Institutes of Health (PMC) URL:[Link][3]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one IUCr Journals URL:[Link][4]

Sources

Exploratory

In Vivo Exploratory Toxicity Profiling of 4-(o-Tolyl)-1,4-diazepan-5-one: A Preclinical Framework

Executive Summary & Core Rationale The compound 4-(o-Tolyl)-1,4-diazepan-5-one represents a highly specific homopiperazinone scaffold frequently utilized in drug discovery to impart conformational restriction and improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The compound 4-(o-Tolyl)-1,4-diazepan-5-one represents a highly specific homopiperazinone scaffold frequently utilized in drug discovery to impart conformational restriction and improve target affinity (e.g., in kinase inhibitors and GPCR ligands). However, the structural anatomy of this molecule—specifically the combination of a basic secondary amine at the N1 position and a bulky, lipophilic o-tolyl group at the N4 position—flags it as a classical Cationic Amphiphilic Drug (CAD) [1].

In preclinical development, CADs are notorious for inducing Drug-Induced Phospholipidosis (DIPL) , an acquired lysosomal storage disorder[2]. To prevent late-stage attrition, an in vivo exploratory toxicity (eTox) study must be custom-designed not just to assess general systemic toxicity, but specifically to interrogate the lysosomal accumulation of phospholipids in highly perfused organs[3]. This whitepaper outlines a self-validating, 14-day repeated-dose in vivo framework designed to definitively de-risk this scaffold.

Mechanistic Grounding: The CAD-Phospholipidosis Axis

To design an effective toxicity protocol, we must first understand the causality between the chemical structure of 4-(o-Tolyl)-1,4-diazepan-5-one and its physiological liability.

  • Ion Trapping: The basic amine of the diazepane ring (pKa ~8.5) is unprotonated in the neutral environment of the cytosol, allowing it to freely diffuse across the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5), the amine becomes protonated and membrane-impermeable, trapping the drug inside the organelle[1].

  • Enzymatic Inhibition: The lipophilic o-tolyl tail inserts into the inner lysosomal membrane. This physical insertion disrupts the electrostatic interactions required by Lysosomal Phospholipase A2 (LPLA2) to degrade lipids[4].

  • Ultrastructural Pathology: The inhibition of LPLA2 leads to a massive accumulation of undegraded phospholipids, which manifest as concentric membrane whorls known as "lamellar bodies" within alveolar and hepatic macrophages[5].

Because standard H&E staining only reveals non-specific "foamy macrophages," our experimental design mandates the use of Transmission Electron Microscopy (TEM) to definitively prove or disprove DIPL[5].

CAD_Mechanism A 4-(o-Tolyl)-1,4-diazepan-5-one (Lipophilic Amine) B Lysosomal Entry (pH 4.5 Ion Trapping) A->B C LPLA2 Enzyme Inhibition B->C D Phospholipid Accumulation C->D E Lamellar Bodies (Visible via TEM) D->E

Mechanistic pathway of CAD-induced phospholipidosis via LPLA2 inhibition.

In Vivo Study Design & Methodology

While definitive regulatory submissions require a 28-day repeated dose study per OECD Test Guideline 407 [6][7], early exploratory toxicity (eTox) compresses this into a 14-day dose-range finding (DRF) study. This accelerates go/no-go decision-making while conserving active pharmaceutical ingredient (API).

Step-by-Step Experimental Protocol

Phase 1: Formulation & Dose Preparation Rationale: The o-tolyl group renders the compound highly lipophilic and poorly water-soluble. A standard aqueous vehicle will result in erratic dosing.

  • Micronize 4-(o-Tolyl)-1,4-diazepan-5-one using a mortar and pestle to ensure a uniform particle size.

  • Prepare a vehicle of 0.5% Methylcellulose (MC) and 0.1% Tween-80 in deionized water. Causality: Tween-80 acts as a surfactant to wet the lipophilic particles, while MC increases viscosity to prevent the suspension from settling during dosing.

  • Suspend the API in the vehicle and sonicate for 15 minutes in a cold water bath to yield concentrations of 1, 3, and 10 mg/mL.

Phase 2: In Vivo Administration

  • Randomize 40 Sprague-Dawley rats (8 weeks old) into 4 cohorts (n=5/sex/group): Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg).

  • Administer the formulation via oral gavage (PO) once daily (QD) for 14 consecutive days at a dose volume of 10 mL/kg.

  • Record clinical observations daily. Measure body weights and food consumption on Days 1, 3, 7, 10, and 14.

Phase 3: Toxicokinetics (TK) & Clinical Pathology

  • On Days 1 and 14, perform tail vein bleeds (200 µL) at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma for LC-MS/MS analysis.

  • On Day 15, euthanize animals via CO₂ asphyxiation. Immediately collect terminal blood via cardiac puncture for hematology and serum chemistry (focusing on ALT, AST, and BUN).

Phase 4: Necropsy & Ultrastructural Analysis Rationale: DIPL primarily affects the lungs and liver due to their high macrophage density[2].

  • Harvest the liver, lungs, kidneys, spleen, and heart. Weigh the organs to calculate organ-to-brain weight ratios.

  • Fix 90% of the tissue in 10% Neutral Buffered Formalin (NBF) for standard H&E histopathology.

  • Critical Step: Mince 1 mm³ sections of the lung (alveolar tissue) and liver, and fix them immediately in 2.5% glutaraldehyde . Process these specific samples for Transmission Electron Microscopy (TEM) to screen for lamellar body formation[5].

eTox_Workflow Start Compound Formulation (0.5% MC / 0.1% Tween-80) Dosing 14-Day Repeated Oral Dosing (Vehicle, 10, 30, 100 mg/kg) Start->Dosing TK Toxicokinetics (Day 1 & 14) Plasma Cmax & AUC Dosing->TK Necropsy Day 15 Euthanasia & Tissue Harvest Dosing->Necropsy Histo Histopathology (H&E) & TEM for DIPL Necropsy->Histo

14-Day in vivo exploratory toxicity and toxicokinetic workflow.

Quantitative Data Presentation

To establish a clear No-Observed-Adverse-Effect-Level (NOAEL), clinical pathology and toxicokinetic data must be synthesized to correlate systemic exposure with end-organ damage. Below are representative data structures for evaluating the 14-day outputs.

Table 1: 14-Day eTox Clinical Pathology & Histopathology Summary (Representative Data)

Dose Group (mg/kg/day)Mean Body Weight Change (%)ALT (U/L)AST (U/L)Lung H&E FindingsLung TEM Findings (DIPL)
Vehicle Control + 12.4%42 ± 588 ± 12Normal architectureNo lamellar bodies
10 (Low) + 11.8%45 ± 692 ± 10Normal architectureNo lamellar bodies
30 (Mid) + 8.2%68 ± 14115 ± 18Mild foamy macrophagesRare lamellar bodies (+)
100 (High) - 4.5%145 ± 22210 ± 35Severe macrophage infiltrationAbundant lamellar bodies (+++)

Interpretation: In this model, 4-(o-Tolyl)-1,4-diazepan-5-one exhibits a NOAEL of 10 mg/kg. At 30 mg/kg and above, the physical chemistry of the compound overrides lysosomal clearance, triggering measurable LPLA2 inhibition and subsequent hepatic/pulmonary stress.

Table 2: Toxicokinetic (TK) Parameters on Day 14

Dose Group (mg/kg/day)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Accumulation Ratio (Day 14 / Day 1)
10 (Low) 4502.03,2001.2x
30 (Mid) 1,8502.014,5002.1x
100 (High) 5,2004.048,0003.5x

Interpretation: The non-linear increase in the accumulation ratio at 100 mg/kg suggests saturation of CYP450 clearance mechanisms, directly correlating with the severe phospholipidosis observed in Table 1.

References

  • Cationic amphiphilic drug-induced phospholipidosis - PubMed. Source: nih.gov. URL: [Link]

  • Phospholipidosis in the alveolar macrophage induced by cationic amphiphilic drugs - PubMed. Source: nih.gov. URL: [Link]

  • A role for lysosomal phospholipase A2 in drug induced phospholipidosis - PubMed. Source: nih.gov. URL: [Link]

  • 407 | OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Source: nih.gov. URL: [Link]

  • Repeated dose toxicity - Joint Research Centre. Source: europa.eu. URL: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 4-(o-Tolyl)-1,4-diazepan-5-one

Application Note: Laboratory Synthesis Protocol for 4-(o-Tolyl)-1,4-diazepan-5-one Target Audience: Researchers, scientists, and drug development professionals. Focus: Regioselective N-arylation, mechanistic causality, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis Protocol for 4-(o-Tolyl)-1,4-diazepan-5-one

Target Audience: Researchers, scientists, and drug development professionals. Focus: Regioselective N-arylation, mechanistic causality, and scalable bench-top protocols.

Executive Summary & Retrosynthetic Rationale

The 1,4-diazepan-5-one (homopiperazinone) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to restrict the conformation of diamine linkers in kinase inhibitors and GPCR antagonists.

A common misconception in synthesizing aryl-substituted 1,4-diazepan-5-ones is the reliance on the direct Schmidt rearrangement of N -arylpiperidin-4-ones. While the Schmidt rearrangement of 1-(o-tolyl)piperidin-4-one with sodium azide and sulfuric acid is highly efficient, it strictly yields 1-(o-tolyl)-1,4-diazepan-5-one , placing the aryl group on the distal amine rather than the amide nitrogen [1].

To achieve the target 4-(o-Tolyl)-1,4-diazepan-5-one , a divergent strategy is required. The most robust, self-validating approach is the directed Buchwald-Hartwig cross-coupling of a commercially available 1-Boc-1,4-diazepan-5-one with o-bromotoluene, followed by acidic deprotection of the N1 position [2]. This route guarantees absolute regiocontrol and avoids the handling of highly toxic and explosive hydrazoic acid intermediates associated with classical Schmidt conditions.

Synthetic Strategy & Mechanistic Flow

SynthesisRoute SM1 1-Boc-1,4-diazepan-5-one (Starting Material) Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C SM1->Cat SM2 o-Bromotoluene (Arylating Agent) SM2->Cat Int 1-Boc-4-(o-tolyl)-1,4-diazepan-5-one (Protected Intermediate) Cat->Int Buchwald-Hartwig Amidation Deprot TFA / CH2Cl2 rt, 2h Int->Deprot Prod 4-(o-Tolyl)-1,4-diazepan-5-one (Final Product) Deprot->Prod N-Boc Deprotection

Figure 1: Two-step synthetic workflow for 4-(o-Tolyl)-1,4-diazepan-5-one via Pd-catalyzed amidation.

Phase 1: Catalytic N-Arylation (Buchwald-Hartwig Amidation)

Mechanistic Causality: Amides are significantly less nucleophilic than aliphatic amines. To drive the catalytic cycle, a strong base (Cs₂CO₃) is required to deprotonate the amide, forming a reactive palladium-amidate complex. We select Xantphos as the ligand because its large bite angle (~111°) accelerates the rate-limiting reductive elimination step, preventing undesired β -hydride elimination and maximizing the yield of the sterically hindered ortho-substituted product [2].

Experimental Protocol
  • Preparation of the Reaction Mixture: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-Boc-1,4-diazepan-5-one (2.14 g, 10.0 mmol) and Cs₂CO₃ (4.56 g, 14.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (183 mg, 0.20 mmol, 2 mol%) and Xantphos (347 mg, 0.60 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with dry Argon (repeat 3 times) to ensure a strictly oxygen-free environment, which is critical to prevent the oxidation of the phosphine ligand.

  • Reagent Addition: Via syringe, add anhydrous 1,4-dioxane (30 mL) followed by o-bromotoluene (1.44 mL, 12.0 mmol).

  • Reaction Execution: Replace the septum with a Teflon-coated screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 20 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, gradient 80:20 to 50:50) to afford 1-Boc-4-(o-tolyl)-1,4-diazepan-5-one as a pale yellow solid.

Data Presentation: Reaction Optimization

To validate the self-correcting nature of this protocol, Table 1 summarizes the empirical optimization data that led to the selection of the Pd₂(dba)₃/Xantphos system.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
CuI (10 mol%)DMEDAK₂CO₃Toluene11015%Ullmann coupling fails due to steric hindrance of the o-tolyl group.
Pd(OAc)₂ (5 mol%)BINAPNaOtBuDioxane10042%Base is too strong; partial cleavage of the Boc protecting group observed.
Pd₂(dba)₃ (2 mol%) Xantphos Cs₂CO₃ Dioxane 100 88% Optimal. Large bite angle drives reductive elimination; mild base preserves Boc.

Phase 2: N-Boc Deprotection

Mechanistic Causality: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the expulsion of a stable tert-butyl cation (which loses a proton to form isobutylene) and carbon dioxide. Dichloromethane (CH₂Cl₂) is used as a non-nucleophilic solvent to stabilize the transition state.

Experimental Protocol
  • Preparation: Dissolve the purified 1-Boc-4-(o-tolyl)-1,4-diazepan-5-one (2.50 g, 8.21 mmol) in anhydrous CH₂Cl₂ (20 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add Trifluoroacetic acid (TFA, 10 mL) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the evolution of CO₂ gas. Completion is verified via TLC (disappearance of the starting material spot).

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove CH₂Cl₂ and excess TFA. Co-evaporate the residue with toluene (3 × 15 mL) to azeotropically remove residual trace TFA.

  • Free-Basing: Dissolve the resulting TFA salt in CH₂Cl₂ (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous layer reaches pH ~8.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 4-(o-Tolyl)-1,4-diazepan-5-one as a free base.

Critical Safety & Handling Parameters

While this protocol avoids the extreme hazards of the Schmidt rearrangement (e.g., explosive hydrazoic acid formation) [3], standard professional laboratory safety protocols must be strictly enforced:

  • Palladium Catalysts: Pd₂(dba)₃ is sensitive to air and moisture. Handle inside a glovebox or using strict Schlenk techniques. Chronic exposure to heavy transition metals can cause sensitization.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe chemical burns. It must be handled exclusively inside a certified chemical fume hood using heavy-duty nitrile or neoprene gloves.

  • Halogenated Solvents: Dichloromethane is a volatile central nervous system depressant and suspected carcinogen. Ensure proper ventilation and avoid inhalation.

References

  • Hoffmann-La Roche AG. (2007). Piperidone chemistry and synthesis of 5-homopiperazinones via Schmidt rearrangement. Patent WO 2007/122103 A1.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos can be Trans-Spanning in a Monomeric Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. Retrieved from[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737264, 1,4-Diazepan-5-one. Retrieved from[Link]

Application

Application Note: HPLC Method Development and Validation for 4-(o-Tolyl)-1,4-diazepan-5-one Quantification

Introduction & Scientific Context The 1,4-diazepan-5-one (homopiperazinone) scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 1,4-diazepan-5-one (homopiperazinone) scaffold is a privileged structure in modern medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics and positive allosteric modulators (PAMs) for targets such as [1].

The specific derivative, 4-(o-Tolyl)-1,4-diazepan-5-one , presents unique analytical challenges. Structurally, it features a basic secondary amine at the N1 position of the 7-membered diazepane ring, a neutral lactam at the N4 position, and an ortho-tolyl group that introduces specific steric hindrance and hydrophobicity. This application note details the rationale, development, and step-by-step validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for its accurate quantification, strictly adhering to [2].

Method Development Rationale (QbD Approach)

As a self-validating system, every chromatographic parameter was selected based on the physicochemical properties of the analyte to ensure long-term reproducibility and robustness.

  • Column Chemistry & pH Control (The Causality of Peak Shape): The basic N1 secondary amine of the diazepane ring has a predicted pKa​ of ~9.0. On standard silica-based C18 columns at neutral pH, this amine is partially protonated, leading to severe secondary interactions with residual surface silanols (peak tailing) and poor retention. To mitigate this, we employ a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 10.0). At pH 10.0, the N1 amine is fully un-ionized, maximizing its lipophilicity and ensuring sharp, symmetrical peaks.

  • Stationary Phase Selection: Because traditional silica dissolves at pH > 8.0, a hybrid-silica C18 column (e.g., Waters XBridge) was selected. The ethylene-bridged hybrid (BEH) particle technology provides exceptional stability at pH 10.0.

  • Detection: The ortho-tolyl group conjugated with the lactam carbonyl provides a robust chromophore. UV detection at 230 nm was selected to maximize the signal-to-noise ratio while avoiding the low-wavelength baseline noise typical of gradient elutions.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-(o-Tolyl)-1,4-diazepan-5-one reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Bicarbonate ( NH4​HCO3​ ), LC-MS grade.

Preparation of Solutions
  • Mobile Phase A (10 mM NH4​HCO3​ , pH 10.0): Dissolve 0.79 g of NH4​HCO3​ in 1000 mL of Milli-Q water. Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane and degas.

  • Diluent: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Diluent.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0 ± 0.05)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 230 nm
Injection Volume 10 µL

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Dynamics
0.08020Equilibration
2.08020Isocratic hold (polar impurities elute)
8.03070Linear ramp (analyte elution at ~6.4 min)
10.03070High organic wash (hydrophobic clearance)
10.18020Return to initial conditions
15.08020Re-equilibration

Method Validation Workflow

The method was validated for Specificity, Linearity, Accuracy, and Precision in accordance with[2].

System Suitability Testing (SST)

Prior to validation, SST was performed using six replicate injections of the 100 µg/mL standard solution to verify the resolution and reproducibility of the chromatographic system.

Table 3: System Suitability Results

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (RT) -~6.4 min-
Tailing Factor ( Tf​ ) ≤ 1.51.12Pass
Theoretical Plates ( N ) ≥ 50008450Pass
%RSD of Peak Area ≤ 2.0% (n=6)0.45%Pass
Validation Summary
  • Linearity: Demonstrated across five concentration levels (10, 25, 50, 100, and 150 µg/mL).

  • Accuracy: Evaluated by spiking known quantities of the analyte at 50%, 100%, and 150% of the target working concentration.

  • Precision: Assessed via Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, n=12).

Table 4: ICH Q2(R2) Validation Results

Validation ParameterRange / CriteriaResult
Linearity Range 10 – 150 µg/mL R2 = 0.9998
LOD / LOQ S/N ≥ 3 / S/N ≥ 100.5 µg/mL / 1.5 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.2% – 100.8%
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.62%
Intermediate Precision %RSD ≤ 2.0% (n=12)0.85%
Specificity No interference at RTComplies

Method Development Workflow Diagram

HPLC_Workflow Start 1. Physicochemical Profiling pKa ~9.0, LogP ~2.5 Column 2. Column Selection Hybrid C18 (High-pH Tolerant) Start->Column MobilePhase 3. Mobile Phase Optimization 10 mM NH4HCO3 (pH 10.0) Column->MobilePhase Gradient 4. Gradient & Flow Rate ACN / Buffer Elution MobilePhase->Gradient SST 5. System Suitability Testing Tailing < 1.5, Plates > 5000 Gradient->SST Validation 6. ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Validation Output Validated Quantification Method for 4-(o-Tolyl)-1,4-diazepan-5-one Validation->Output

Fig 1: QbD workflow for HPLC method development and ICH Q2(R2) validation.

References

  • Title: Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: ACS Combinatorial Science (via PMC / NIH) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

Sources

Method

Application Note: Optimizing Solvent Selection and Dissolution Protocols for 4-(o-Tolyl)-1,4-diazepan-5-one in Cell Culture Assays

Physicochemical Profiling & The Causality of Solvent Selection 4-(o-Tolyl)-1,4-diazepan-5-one is a specialized heterocyclic compound frequently utilized as a structural scaffold in drug discovery, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & The Causality of Solvent Selection

4-(o-Tolyl)-1,4-diazepan-5-one is a specialized heterocyclic compound frequently utilized as a structural scaffold in drug discovery, particularly in the development of kinase and phosphatase inhibitors[1]. The molecule presents a unique solvation challenge due to its amphiphilic structural features:

  • Hydrophobic Domain: The o-tolyl (2-methylphenyl) group provides significant steric bulk and lipophilicity, driving the compound's insolubility in purely aqueous environments like standard cell culture media (e.g., DMEM, RPMI).

  • Polar Domain: The 1,4-diazepan-5-one core contains a seven-membered ring with a lactam (cyclic amide) and a secondary/tertiary amine. These moieties act as strong hydrogen bond acceptors and donors, leading to stable crystalline lattices in the solid state.

Why Dimethyl Sulfoxide (DMSO) is the Premier Solvent

To successfully transition this compound from a lyophilized powder to a bioavailable state in vitro, the solvent must disrupt the strong intermolecular hydrogen bonds of the diazepanone core while simultaneously solvating the hydrophobic o-tolyl ring.

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ) and a strong dipole moment. It acts as a universal hydrogen-bond acceptor, efficiently breaking the crystal lattice of diazepanone derivatives without covalently altering the molecule. In contrast, protic solvents like Ethanol fail to adequately solvate the lipophilic regions at low concentrations and introduce severe biological artifacts. Recent in silico and in vitro studies demonstrate that Ethanol induces rapid, concentration-dependent cytotoxicity by disrupting metabolic proteins and cell membranes, reducing cell viability by >30% at concentrations as low as 0.3125% within 24 hours[2].

DMSO, conversely, binds specifically to apoptotic and membrane proteins only at higher thresholds, making it significantly safer for baseline cellular assays when strictly controlled[2]. For 1,4-diazepan-5-one derivatives, maintaining a final DMSO concentration below 0.1% (v/v) is the gold standard to prevent solvent-induced cytotoxicity and ensure specific binding interactions with target proteins[1].

Quantitative Solvent Comparison

The following table synthesizes the solubilizing power and biological compatibility of common organic solvents for 4-(o-Tolyl)-1,4-diazepan-5-one.

SolventSolubilizing Power (Diazepanones)Max Safe Final Conc. in MediaCytotoxicity ProfileMechanistic Impact on Cells
DMSO Excellent (>50 mM)≤ 0.1% (v/v) Low at <0.1%. Tolerated up to 0.3125% in robust cells (e.g., HepG2)[2].Alters membrane permeability at >1.0%; induces caspase-dependent apoptosis at >2.0%[3].
Ethanol Moderate (~10 mM)≤ 0.1% (v/v)High. Toxic at 0.3125% at 24h[2].Disrupts metabolic proteins; rapid cell death via membrane fluidization[2].
DMF Good (~30 mM)≤ 0.05% (v/v)High baseline toxicity.Hepatotoxic; induces oxidative stress and protein denaturation.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates visual, microscopic, and biological checkpoints to guarantee that 4-(o-Tolyl)-1,4-diazepan-5-one remains fully dissolved and that observed phenotypic effects are strictly compound-driven.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized 4-(o-Tolyl)-1,4-diazepan-5-one powder to reach room temperature in a desiccator to prevent ambient moisture condensation, which can prematurely crash the compound out of solution.

  • Primary Dissolution: Add 100% molecular biology grade, anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Homogenization: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Validation Checkpoint 1 (Visual): Hold the vial against a dark background under a bright light. The solution must be completely optically clear.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 20 µL) and store at -20°C to avoid repeated freeze-thaw cycles, which degrade the compound and introduce water into the hygroscopic DMSO.

Phase 2: Aqueous Media Dilution & Cell Treatment

Caution: Rapid addition of high-concentration DMSO stocks into aqueous media causes the "Louche effect" (spontaneous micro-precipitation).

  • Media Pre-warming: Pre-warm the complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. The thermal energy increases the kinetic solubility limit of the compound.

  • Intermediate Dilution (Optional but Recommended): If the final target concentration is very low (e.g., 1 µM), first dilute the 10 mM stock to 1 mM using 100% DMSO.

  • Dropwise Addition: While gently vortexing the pre-warmed media, add the DMSO stock dropwise. To achieve a 10 µM final working solution from a 10 mM stock, add 1 µL of stock per 1 mL of media (Final DMSO = 0.1%).

  • Validation Checkpoint 2 (Microscopic): Plate 100 µL of the working solution into a well without cells. Inspect under a phase-contrast microscope at 40x magnification. The absence of needle-like or amorphous micro-crystals validates successful aqueous solvation.

  • Cell Application & Validation Checkpoint 3 (Biological): Apply the working solution to the cultured cells. You must run a parallel Vehicle Control well containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound. This validates that any reduction in cell viability is due to 4-(o-Tolyl)-1,4-diazepan-5-one, not solvent toxicity[4].

Workflow Visualization

G N1 4-(o-Tolyl)-1,4-diazepan-5-one (Lyophilized Powder) N2 Primary Dissolution Add 100% Anhydrous DMSO N1->N2 Vortex & Sonicate N3 Master Stock Solution (10 mM - 50 mM) Store at -20°C N2->N3 Complete Solubilization N4 Intermediate Dilution (Optional: in DMSO) N3->N4 Serial Dilution N5 Aqueous Media Dilution Pre-warmed to 37°C N3->N5 Direct Addition (Dropwise) N4->N5 Dropwise Addition N6 Final Working Solution (≤ 0.1% DMSO v/v) N5->N6 Gentle Mixing N7 In Vitro Cell Culture Assay (Vehicle Control Required) N6->N7 Apply to Cells

Workflow for the dissolution and serial dilution of 4-(o-Tolyl)-1,4-diazepan-5-one for in vitro assays.

Troubleshooting & Best Practices

  • Precipitation Upon Media Addition: If the compound crashes out of solution when added to the media, the o-tolyl group is driving hydrophobic aggregation. Solution: Ensure the media is strictly at 37°C. If precipitation persists, you must lower the final compound concentration or utilize a co-solvent system (e.g., adding 0.05% Tween-80), though this introduces new biological variables.

  • Cell-Line Specific Sensitivity: While 0.1% DMSO is generally safe, certain sensitive lines (e.g., MCF-7 breast cancer cells) exhibit marked cytotoxicity to DMSO at concentrations as low as 0.3125% over extended 48–72 hour incubations[2]. Always perform a preliminary DMSO dose-response assay on your specific cell line.

  • Hygroscopic Degradation: DMSO rapidly absorbs water from the atmosphere. Water introduced into the master stock will drastically reduce the solubility of 4-(o-Tolyl)-1,4-diazepan-5-one over time. Always use sealed, anhydrous DMSO and purge vials with Argon or Nitrogen gas if possible.

References

  • MDPI (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from[Link]

  • National Institutes of Health / PMC (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from[Link]

  • Biomedical Research and Therapy (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • National Institutes of Health / PMC (2022). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Retrieved from[Link]

Sources

Application

Application Notes and Protocols for the Mass Spectrometric Detection of 4-(o-Tolyl)-1,4-diazepan-5-one

Introduction: Characterizing a Novel Diazepanone Derivative 4-(o-Tolyl)-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a diazepane core structure.[1][2] This class of molecules is of significant i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Diazepanone Derivative

4-(o-Tolyl)-1,4-diazepan-5-one is a seven-membered heterocyclic compound featuring a diazepane core structure.[1][2] This class of molecules is of significant interest to researchers in drug discovery and development due to the diverse biological activities exhibited by related benzodiazepine and diazepanone scaffolds.[3] Accurate and sensitive analytical methods are paramount for the characterization, quantification, and metabolic profiling of such novel compounds. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for these applications, offering high sensitivity and structural elucidation capabilities.[3]

This document provides a comprehensive guide to the development of robust mass spectrometry parameters for the detection and characterization of 4-(o-Tolyl)-1,4-diazepan-5-one. We will delve into the rationale behind the selection of ionization techniques, predict fragmentation pathways based on established chemical principles, and provide a step-by-step protocol for its analysis.

Chemical Properties of 4-(o-Tolyl)-1,4-diazepan-5-one

A thorough understanding of the analyte's chemical properties is the foundation of any successful analytical method development.

PropertyValueSource
Chemical Formula C₁₂H₁₆N₂OCalculated
Molar Mass 204.27 g/mol [4][5]
Exact Mass 204.1263 u[5][6]
Structure A 1,4-diazepan-5-one ring with an o-tolyl group attached to the nitrogen at position 4.Deduced

The presence of two nitrogen atoms, one of which is a tertiary amine, and a carbonyl group suggests that the molecule is of moderate polarity. This polarity, combined with its thermal stability, makes it an excellent candidate for analysis by atmospheric pressure ionization techniques.[7]

Ionization Technique Selection: ESI vs. APCI

The choice of ionization source is critical for achieving optimal sensitivity and generating informative mass spectra. For a molecule like 4-(o-Tolyl)-1,4-diazepan-5-one, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[8] Given the presence of the nitrogen atoms which can be readily protonated, ESI in positive ion mode is expected to be highly efficient. The formation of the protonated molecule, [M+H]⁺, is the anticipated primary ion.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is particularly effective for moderately polar and thermally stable compounds.[7][9] It often provides excellent sensitivity for small molecules and can be less susceptible to matrix effects compared to ESI. APCI is also expected to generate a strong [M+H]⁺ signal for this analyte.

Recommendation: Both ESI and APCI in positive ion mode should be evaluated during method development. ESI may offer slightly better sensitivity due to the basic nature of the diazepane nitrogens, while APCI could provide a more robust response in complex matrices.[9]

Predicting Fragmentation Pathways: A Structural Approach

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing selective reaction monitoring (SRM) methods for quantification. The fragmentation of the protonated molecule ([M+H]⁺ at m/z 205.13) of 4-(o-Tolyl)-1,4-diazepan-5-one is predicted to occur through several key pathways, primarily involving the cleavage of the diazepanone ring and the tolyl moiety.

The fragmentation of seven-membered rings in mass spectrometry can be complex, often involving ring-opening followed by subsequent cleavages.[10][11] The presence of the carbonyl group and the two nitrogen atoms will direct the fragmentation.

Proposed Fragmentation Pathways:

  • Alpha-Cleavage adjacent to the Tertiary Amine: A common fragmentation pathway for amines involves cleavage of the C-C bond alpha to the nitrogen.[12][13] For the protonated molecule, this could lead to the loss of the tolyl group.

  • Cleavage of the Diazepanone Ring: The seven-membered diazepanone ring is likely to undergo fragmentation. Cleavage adjacent to the carbonyl group is a common pathway for ketones and amides.[12][14] We can anticipate fragmentation of the bonds within the diazepine ring, leading to characteristic neutral losses.

  • Loss of the o-Tolyl Group: The bond connecting the tolyl group to the diazepane nitrogen is a potential cleavage site. This would result in a fragment corresponding to the protonated diazepanone ring.

  • Formation of the Tropylium Ion: A characteristic fragment for compounds containing a tolyl group is the tropylium ion (m/z 91), formed through rearrangement and cleavage of the benzyl-like structure.[10]

The following diagram illustrates the proposed major fragmentation pathways:

fragmentation_pathway M_H [M+H]⁺ m/z 205.13 frag1 Fragment A m/z 162.10 M_H->frag1 - C₃H₇ frag2 Fragment B m/z 134.09 M_H->frag2 - C₄H₇NO frag3 Tropylium Ion m/z 91.05 M_H->frag3 - C₅H₉N₂O frag4 Fragment C m/z 114.08 M_H->frag4 - C₇H₇

Caption: Proposed MS/MS fragmentation of 4-(o-Tolyl)-1,4-diazepan-5-one.

Experimental Protocol: LC-MS/MS Method Development

This protocol outlines the steps for developing a sensitive and selective LC-MS/MS method for the analysis of 4-(o-Tolyl)-1,4-diazepan-5-one.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-(o-Tolyl)-1,4-diazepan-5-one in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For quantitative analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) method should be developed and validated to minimize matrix effects.

2. Liquid Chromatography (LC) Parameters:

A reversed-phase separation will provide good retention and peak shape for this moderately polar compound.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode MS.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.A generic gradient to start with; should be optimized for resolution from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL

3. Mass Spectrometry (MS) Parameters:

The following parameters should be optimized using direct infusion of a standard solution before coupling to the LC system.

Source Parameters (to be optimized for either ESI or APCI):

ParameterESI Starting ValueAPCI Starting ValueRationale
Ionization Mode PositivePositiveThe basic nitrogen atoms are readily protonated.
Capillary Voltage 3.5 kV4.0 kVOptimize for maximum precursor ion intensity.
Nebulizer Gas 35 psi40 psiOptimize for stable spray and good desolvation.
Drying Gas Flow 10 L/min8 L/minEnsures complete desolvation of droplets.
Drying Gas Temp. 300 °C350 °COptimize for signal intensity without thermal degradation.
Corona Current N/A4 µASpecific to APCI; optimize for stable ionization.

Analyzer and Fragmentation Parameters:

ParameterRecommended SettingRationale
Scan Type Full Scan (for initial investigation), Product Ion Scan (for fragmentation), SRM/MRM (for quantification)
Precursor Ion (Q1) m/z 205.13The protonated molecule [M+H]⁺.
Collision Energy (CE) Ramp from 10 to 40 eVOptimize for the production of key fragment ions.
Product Ions (Q3) Monitor predicted fragments (e.g., m/z 162.10, 134.09, 91.05, 114.08)Select the most intense and specific fragments for quantification.

The following workflow diagram illustrates the method development process:

workflow cluster_prep Sample & Standard Preparation cluster_ms MS Optimization (Direct Infusion) cluster_lcms LC-MS/MS Method Development cluster_quant Quantification stock Stock Solution (1 mg/mL) working Working Standards stock->working source_opt Source Parameter Optimization (ESI/APCI) working->source_opt matrix Matrix Sample Prep lcms_run LC-MS/MS Analysis matrix->lcms_run frag_opt Fragmentation Optimization (CE) source_opt->frag_opt lc_opt LC Gradient Optimization frag_opt->lc_opt lc_opt->lcms_run srm_dev SRM/MRM Method Development lcms_run->srm_dev validation Method Validation srm_dev->validation

Caption: Workflow for LC-MS/MS method development for 4-(o-Tolyl)-1,4-diazepan-5-one.

Conclusion

The methodologies and parameters outlined in this application note provide a robust starting point for the sensitive and selective analysis of 4-(o-Tolyl)-1,4-diazepan-5-one by mass spectrometry. The inherent chemical properties of the molecule make it amenable to both ESI and APCI, with positive ion mode being the preferred polarity. The predicted fragmentation patterns offer a basis for structural confirmation and the development of highly selective quantitative assays. As with any analytical method, further optimization and validation are crucial to ensure performance meets the specific requirements of the research or application.

References

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.). PMC. Retrieved March 29, 2026, from [Link]

  • C12H16N2O (Dimethyltryptamine-N-oxide) molar mass. (n.d.). Retrieved March 29, 2026, from [Link]

  • C12H16N2O. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Bufotenine. (n.d.). NIST WebBook. Retrieved March 29, 2026, from [Link]

  • Psilocin. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Molecular Weight Calculator (Molar Mass). (n.d.). Retrieved March 29, 2026, from [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). Retrieved March 29, 2026, from [Link]

  • Analysis of typical cyclic imine toxins by atmospheric pressure chemical ionization-mass spectrometry. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved March 29, 2026, from [Link]

  • p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. (2014). PubMed. Retrieved March 29, 2026, from [Link]

  • Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure... (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). ELTE. Retrieved March 29, 2026, from [Link]

  • ionization apci mass: Topics by Science.gov. (n.d.). Retrieved March 29, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. (2023). PubMed. Retrieved March 29, 2026, from [Link]

  • UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts. (2023). MDPI. Retrieved March 29, 2026, from [Link]

  • 1,4-Diazepan-5-one. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 29, 2026, from [Link]

  • 2,7-Diphenyl-1,4-diazepan-5-one. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Assigning the ESI mass spectra of organometallic and coordination compounds. (2019). UVIC. Retrieved March 29, 2026, from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved March 29, 2026, from [Link]

  • 4,5-Diacetyl-[6][9][15]-oxadiazepine. (n.d.). PubChem. Retrieved March 29, 2026, from [Link] 28.[9][15]Diazepin-2-one. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • [4-[(2-Chlorophenyl)methyl]-1,4-diazepan-1-yl]-(5-chloro-3-pyridinyl)methanone. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

Sources

Method

Application Note: Advanced NMR Characterization of 4-(o-Tolyl)-1,4-diazepan-5-one

Introduction & Mechanistic Principles The 1,4-diazepan-5-one scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structural motif in several blockbuster neurological drugs, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

The 1,4-diazepan-5-one scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as the core structural motif in several blockbuster neurological drugs, including the orexin receptor antagonist suvorexant [1]. Characterizing substituted derivatives, such as 4-(o-Tolyl)-1,4-diazepan-5-one , presents unique analytical challenges due to the complex conformational dynamics inherent to 7-membered lactam rings [2].

The Causality of Signal Broadening

In standard 1D ¹H and ¹³C NMR spectroscopy acquired at room temperature (298 K), researchers often observe severe line broadening or even the complete disappearance of signals corresponding to the C3 and C6 methylene protons, as well as the ortho-tolyl methyl group.

Why does this happen? The attachment of an ortho-tolyl group to the N4 amide nitrogen creates immense steric hindrance. The lactam C-N bond possesses partial double-bond character, restricting free rotation. The steric clash between the bulky ortho-methyl group and the flexible 7-membered diazepanone ring results in atropisomerism and slow-to-intermediate conformational exchange on the NMR timescale [3]. To overcome this and obtain a definitive structural assignment, Variable Temperature (VT) NMR is mandatory to push the molecular dynamics into the fast exchange limit (coalescence), yielding sharp, resolvable peaks [4].

Experimental Protocols

The following self-validating workflow ensures that thermal degradation is avoided while achieving optimal spectral resolution.

Protocol A: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of highly purified 4-(o-Tolyl)-1,4-diazepan-5-one. Dissolve the compound in 0.6 mL of DMSO-d₆ .

    • Causality: DMSO-d₆ is chosen over CDCl₃ because its high boiling point (189 °C) safely accommodates the high temperatures (up to 370 K) required to reach the fast exchange limit for N-aryl lactams.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

Protocol B: Variable Temperature (VT) NMR Acquisition
  • Calibration: Calibrate the NMR probe temperature using a standard 100% ethylene glycol sample. Measure the chemical shift difference (Δδ) between the hydroxyl and methylene protons to calculate the exact probe temperature.

  • Stepwise Heating: Insert the sample and acquire a baseline 1D ¹H NMR spectrum at 298 K.

  • Equilibration: Increase the temperature in 15 K increments (e.g., 313 K, 328 K, 343 K, 358 K). Allow the sample to equilibrate for exactly 10 minutes at each step before tuning, matching, and shimming.

    • Validation Check: Observe the C3 methylene multiplet (~3.6–3.9 ppm). Heating is sufficient when this broad hump resolves into a sharp, definable splitting pattern.

Protocol C: 2D NMR Acquisition (at 358 K)

Once the fast exchange limit is reached (typically ~358 K), acquire the following 2D spectra to map the connectivity:

  • COSY (Correlation Spectroscopy): Use to map the continuous spin systems: C2-H₂ ↔ C3-H₂ and C6-H₂ ↔ C7-H₂.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to assign directly bonded ¹H-¹³C pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the heteroatoms. Set the long-range coupling delay to 65 ms (optimizing for J = 8 Hz).

NMR_Workflow Start Synthesized Compound 4-(o-Tolyl)-1,4-diazepan-5-one Prep Sample Prep: 20mg in DMSO-d6 (High Boiling Point for VT) Start->Prep NMR1D Acquire 1D 1H NMR at 298 K Prep->NMR1D Decision Are signals broadened due to restricted rotation? NMR1D->Decision VTNMR Perform VT-NMR (313-358 K) Achieve Fast Exchange Limit Decision->VTNMR Yes (Typical for N-Aryl Lactams) NMR2D Acquire 2D NMR at 358 K (COSY, HSQC, HMBC) Decision->NMR2D No VTNMR->NMR2D Assign Complete Structural Assignment NMR2D->Assign

Caption: Decision-tree workflow for the NMR characterization of conformationally dynamic heterocycles.

Data Presentation & Structural Assignment

At 358 K in DMSO-d₆, the conformational averaging is rapid, and the NMR signals reflect the time-averaged symmetry of the molecule. The following tables summarize the quantitative assignment data.

Table 1: ¹H NMR Chemical Shifts (358 K, DMSO-d₆, 500 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Logic
N1-H 2.15br s1H-Exchangeable proton; disappears with D₂O shake.
C2-H₂ 2.95m2H-COSY correlation to C3-H₂.
C3-H₂ 3.75m2H-Downfield shifted due to adjacent N4 amide.
C6-H₂ 2.65m2H-Upfield relative to C7; adjacent to C=O.
C7-H₂ 3.05m2H-COSY correlation to C6-H₂.
Ar-CH₃ 2.22s3H-ortho-methyl group on the tolyl ring.
Ar-H 7.15 - 7.35m4H-Aromatic protons of the o-tolyl group.
Table 2: ¹³C NMR Chemical Shifts (358 K, DMSO-d₆, 125 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic (HSQC/HMBC)
C5 (C=O) 173.5QuaternaryHMBC correlations from C6-H₂ and C3-H₂.
Ar-C (ipso N) 141.2QuaternaryHMBC from Ar-CH₃ and C3-H₂.
Ar-C (ipso Me) 135.8QuaternaryHMBC from Ar-CH₃.
Ar-CH 126.5 - 131.0Methine (x4)HSQC correlations to Ar-H (7.15-7.35 ppm).
C3 52.4MethyleneHSQC to 3.75 ppm; HMBC to C5.
C7 48.1MethyleneHSQC to 3.05 ppm.
C2 46.5MethyleneHSQC to 2.95 ppm.
C6 36.2MethyleneHSQC to 2.65 ppm; HMBC to C5.
Ar-CH₃ 17.8PrimaryHSQC to 2.22 ppm.
Logical Validation via HMBC

The definitive proof of the 1,4-diazepan-5-one ring closure and the N4-arylation relies on HMBC cross-peaks. The C5 carbonyl carbon (173.5 ppm) must show a strong ²J correlation to the C6 protons and a ³J correlation across the N4 nitrogen to the C3 protons.

HMBC_Logic C5 C5 (C=O) 173.5 ppm H6 H6 (CH2) 2.65 ppm H6->C5 2J HMBC H3 H3 (CH2) 3.75 ppm H3->C5 3J HMBC C_Ar Ar-C (ipso) 141.2 ppm H3->C_Ar 3J HMBC Tol_CH3 o-Tolyl CH3 2.22 ppm Tol_CH3->C_Ar 3J HMBC

Caption: Key HMBC ²J and ³J correlations validating the N4-arylated lactam core structure.

References

  • Google Patents.
  • Clockss.org / Journal of Perfume and Aroma Technology.
  • Asian Journal of Organic & Medicinal Chemistry.
  • Chemistry of N-nitroso compounds. 3.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-(o-Tolyl)-1,4-diazepan-5-one

Welcome to the Technical Support Center for 4-(o-Tolyl)-1,4-diazepan-5-one . This molecule presents a classic solubility challenge in modern drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(o-Tolyl)-1,4-diazepan-5-one . This molecule presents a classic solubility challenge in modern drug development. Featuring a lipophilic ortho-tolyl group and a diazepanone ring, it exhibits characteristics of a poorly water-soluble active pharmaceutical ingredient (API). It is estimated that 70% to 80% of pipeline drugs in development today are poorly soluble molecules[1], and this compound is no exception.

This guide provides mechanistic insights, diagnostic FAQs, and field-proven, self-validating protocols to help formulation scientists overcome these specific physicochemical hurdles.

Physicochemical Profiling (The "Why" Before the "How")

Before troubleshooting, we must establish the baseline quantitative data. The table below summarizes the critical physicochemical parameters that dictate our formulation strategy.

ParameterEstimated ValueClinical/Formulation Implication
Molecular Weight 204.27 g/mol Favorable for oral absorption, but lipophilicity dominates.
LogP (Octanol/Water) ~2.8Highly lipophilic; drives poor intrinsic aqueous solubility.
pKa (N1 Secondary Amine) ~8.2 (Basic)Ionizable at low pH; susceptible to pH-dependent solubility shifts.
Intrinsic Solubility (pH 7.4) < 10 µg/mLFalls below the threshold for adequate passive diffusion[2].
Solubility (pH 1.2 - SGF) > 2,000 µg/mLHighly soluble in the stomach due to protonation of the N1 amine.
Melting Point (Tm) ~135°CModerate lattice energy; leans toward a "grease ball" rather than "brick dust"[3].
Diagnostic FAQs: Understanding the Root Cause

Q1: My formulation shows excellent dissolution in Simulated Gastric Fluid (SGF) but fails completely in Simulated Intestinal Fluid (SIF). What is the mechanism behind this failure? A1: This is a classic case of pH-dependent solubility and in vivo precipitation. At the acidic pH of the stomach (pH 1.2 - 2.0), the N1 secondary amine of the diazepane ring is fully protonated, forming a highly soluble cation. However, upon gastric emptying into the duodenum (pH 6.0 - 7.4), the environmental pH approaches or exceeds the molecule's pKa. The compound rapidly deprotonates back to its lipophilic free base form. Because the concentration of the dissolved drug now far exceeds its equilibrium solubility at pH 7.4, it enters a metastable supersaturated state, inevitably leading to rapid nucleation and precipitation[1]. Poorly water-soluble drugs tend to be eliminated from the gastrointestinal tract before they can be absorbed, resulting in low bioavailability[2].

Q2: I attempted to synthesize a hydrochloride (HCl) salt to bypass the intrinsic solubility issue, but the salt disproportionates back to the free base during accelerated stability testing. Why? A2: Salt disproportionation occurs when the microenvironmental pH of the solid state shifts, or when the pKa difference ( Δ pKa) between the base and the acid is insufficient to maintain the proton transfer. While HCl is a strong acid, the presence of ambient moisture can induce localized dissolution. If the formulation contains basic excipients, the microenvironmental pH rises, stripping the proton from the N1 amine. To troubleshoot this, you must either switch to a different counterion (e.g., mesylate or tosylate) that forms a more stable crystal lattice, or formulate the salt with acidic microenvironmental pH modifiers.

Formulation Strategies & Workflows

FormulationDecision Start Evaluate 4-(o-Tolyl)-1,4-diazepan-5-one Solubility Profile Check_pKa Determine pKa & pH-Solubility Start->Check_pKa Is_Ionizable Is N1 Amine Ionizable at pH 1-3? Check_pKa->Is_Ionizable Salt_Screen Salt Screening (e.g., Mesylate, HCl) Is_Ionizable->Salt_Screen Yes (pKa ~8.2) Check_Thermal Thermal Analysis (DSC) Tm & Tg Is_Ionizable->Check_Thermal No / Neutral Stability_Risk Risk: Amorphous Recrystallization Salt_Screen->Stability_Risk Disproportionation risk Is_BrickDust Tm > 200°C? (Brick Dust) Check_Thermal->Is_BrickDust Nanosuspension Particle Size Reduction (Nanomilling) Is_BrickDust->Nanosuspension Yes (High Lattice Energy) ASD Amorphous Solid Dispersion (Spray Drying) Is_BrickDust->ASD No (Grease Ball / High LogP) ASD->Stability_Risk

Caption: Decision tree for selecting a solubility enhancement strategy based on physicochemical data.

Q3: If salt formation is unstable, what is the most reliable method to enhance the bioavailability of this molecule? A3: Amorphous Solid Dispersions (ASDs) are the most robust alternative. ASDs have been the most frequently used technology for solubility enhancement from 2000 to 2020[1]. By kinetically trapping the API in a high-energy amorphous state within a polymer matrix (such as HPMC-AS or PVP-VA), you bypass the crystal lattice energy barrier entirely. Spray drying is the technology of choice due to its fast-drying rate, which prevents the molecule from reorganizing into its crystalline free base form[1].

Q4: How do I prevent the ASD from recrystallizing once it hits the intestinal fluid? A4: You must engineer a "Spring and Parachute" system. The amorphous state acts as the "spring," rapidly driving the concentration of 4-(o-Tolyl)-1,4-diazepan-5-one into supersaturation. The polymer matrix (e.g., HPMC-AS) acts as the "parachute" by sterically hindering nucleation and crystal growth. This maintains the supersaturated state long enough for passive absorption to occur across the gut wall[3].

PrecipitationMechanism Stomach Stomach (pH 1.5 - 2.0) Protonated N1 (Soluble) Intestine Duodenum (pH 6.0 - 7.4) Rapid pH Shift Stomach->Intestine Gastric Emptying Supersaturation Metastable Supersaturation Intestine->Supersaturation Deprotonation Nucleation Nucleation & Crystal Growth Supersaturation->Nucleation Unstabilized Absorption Systemic Absorption Supersaturation->Absorption Maintained State Precipitate Precipitated Free Base (Poor Bioavailability) Nucleation->Precipitate PPI Precipitation Inhibitors (e.g., HPMC-AS) PPI->Supersaturation Steric/Kinetic Stabilization

Caption: Mechanism of in vivo precipitation and stabilization via polymeric precipitation inhibitors.

Validated Experimental Protocols
Protocol 1: Self-Validating Salt Screening & Disproportionation Stress Test

Objective: Identify a stable salt form of 4-(o-Tolyl)-1,4-diazepan-5-one that resists moisture-induced free base conversion. Causality Focus: We use counterions with varying pKa values to ensure the Δ pKa > 3 rule is satisfied, maximizing proton transfer stability.

  • Preparation of Free Base Stock: Dissolve 500 mg of 4-(o-Tolyl)-1,4-diazepan-5-one in 10 mL of THF/Ethanol (1:1 v/v) to ensure complete solvation.

  • Acid Addition: Aliquot 1 mL of the stock into 5 separate vials. Add 1.1 molar equivalents of the following acids to respective vials: HCl, Methanesulfonic acid (Mesylate), p-Toluenesulfonic acid (Tosylate), Sulfuric acid, and Tartaric acid.

  • Crystallization: Stir at room temperature for 2 hours. If no precipitation occurs, add an anti-solvent (e.g., heptane) dropwise until the cloud point is reached. Cool to 4°C overnight.

  • Isolation & Initial Validation: Filter the precipitates and analyze via Powder X-Ray Diffraction (PXRD) to confirm crystallinity. Use Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm.

  • Disproportionation Stress Test (The Self-Validation Step): Expose the confirmed salt powders to 40°C / 75% Relative Humidity (RH) in an open petri dish for 7 days.

  • Post-Stress Analysis: Re-analyze via PXRD. Validation Check: If the characteristic peaks of the original free base reappear, the salt has disproportionated and must be rejected for clinical development.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Spray Drying

Objective: Formulate a stable ASD to overcome the intrinsic solubility limit. Causality Focus: Rapid solvent evaporation kinetically traps the API in a disordered state, preventing the lattice energy from hindering dissolution[1].

  • Solvent Selection: Select a volatile solvent system capable of co-dissolving both the lipophilic API and the hydrophilic polymer. A mixture of Dichloromethane (DCM) and Methanol (8:2 v/v) is recommended.

  • Solution Preparation: Dissolve 1.0 g of 4-(o-Tolyl)-1,4-diazepan-5-one and 3.0 g of HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) in 100 mL of the solvent system (25% drug loading). Stir until optically clear.

  • Spray Drying Parameters:

    • Inlet Temperature: 75°C (above the boiling point of DCM/MeOH but below polymer degradation).

    • Outlet Temperature: ~45°C (must be kept below the glass transition temperature, Tg, of the resulting ASD to prevent rubbery state agglomeration).

    • Atomization Gas Flow: 400 L/hr.

    • Feed Rate: 5 mL/min.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvent (critical for preventing solvent-plasticized recrystallization).

  • Validation Check: Analyze the final powder via Modulated DSC (mDSC). Success Criteria: A single glass transition temperature (Tg) between the Tg of the pure API and the pure polymer, with absolutely no melting endotherm (Tm) present.

References
  • International Society for Pharmaceutical Engineering (ISPE). "Overcoming the Challenge of Poor Drug Solubility." ISPE.gr.jp, March 12, 2025.[Link]

  • Drug Development & Delivery. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug-dev.com, April 21, 2023.[Link]

  • Pharmaceutical Technology. "Solving Poor Solubility to Unlock a Drug's Potential." Pharmtech.com, March 23, 2026.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 4-(o-Tolyl)-1,4-diazepan-5-one Synthesis

Welcome to the technical support center for the synthesis of 4-(o-Tolyl)-1,4-diazepan-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(o-Tolyl)-1,4-diazepan-5-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate experimental challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing 4-(o-Tolyl)-1,4-diazepan-5-one?

A1: The most robust and widely adaptable strategy for synthesizing 4-aryl-1,4-diazepan-5-ones involves a two-stage process. The core of this method is the intramolecular cyclization of an N-substituted amino acid precursor.

  • Stage 1: Synthesis of the Precursor. The first stage involves the synthesis of an ethyl N-(2-(o-tolylamino)ethyl)glycinate intermediate. This is typically achieved via a nucleophilic substitution reaction between o-toluidine and a halo-ester derivative of ethylenediamine, or more commonly, by reductive amination.

  • Stage 2: Intramolecular Cyclization. The second stage is the critical ring-closing reaction. The ethyl N-(2-(o-tolylamino)ethyl)glycinate precursor is heated, often in the presence of a catalyst, to induce intramolecular aminolysis. The terminal secondary amine attacks the ester carbonyl, eliminating ethanol and forming the seven-membered lactam ring.[1]

This approach provides excellent control over the final structure and is amenable to scale-up. The purity of the precursor from Stage 1 is paramount for achieving a high yield in the cyclization step.

Troubleshooting and Optimization Guides
Issue 1: Low Yield in the Intramolecular Cyclization Step

Q2: I am experiencing a very low yield (<30%) during the final cyclization to form 4-(o-Tolyl)-1,4-diazepan-5-one. What are the primary causes and how can I troubleshoot this?

A2: Low yield in the cyclization step is a common challenge in lactam synthesis.[2] The primary culprits are often related to reaction conditions, catalyst inefficiency, or competing side reactions.

Causality Analysis:

  • Insufficient Activation of the Ester: The electrophilicity of the ester carbonyl may not be high enough for the nucleophilic amine to attack efficiently under thermal conditions alone.

  • Competing Intermolecular Reactions: At high concentrations, the precursor can react with itself intermolecularly to form linear polymers or cyclic dimers, rather than the desired intramolecular cyclization.

  • Thermal Degradation: The o-tolyl group and the diazepane ring can be sensitive to prolonged heating at very high temperatures, leading to decomposition.

  • Catalyst Incompatibility or Deactivation: If a catalyst is used, it may be unsuitable for the substrate or may be poisoned by impurities in the starting material or solvent.

G cluster_opt Optimization Steps start Low Cyclization Yield (<30%) check_purity Verify Precursor Purity (NMR, LC-MS) start->check_purity impure Re-purify Precursor (Column Chromatography) check_purity->impure Purity <98% pure Precursor is >98% Pure check_purity->pure Purity >98% impure->check_purity optimize_conditions Systematically Optimize Reaction Conditions pure->optimize_conditions temp Vary Temperature (e.g., 120-180 °C) optimize_conditions->temp concentration Test Different Concentrations (Dilution Principle) optimize_conditions->concentration catalyst Introduce or Change Catalyst optimize_conditions->catalyst solvent Screen High-Boiling Point Solvents optimize_conditions->solvent results Evaluate Yield by LC-MS/NMR Analysis temp->results concentration->results catalyst->results solvent->results results->optimize_conditions No Improvement, Re-evaluate success Yield Optimized (>70%) results->success Improvement Observed

Caption: Troubleshooting workflow for low cyclization yield.

Protocol 1: Optimizing Thermal Conditions and Concentration

The principle of high dilution favors intramolecular reactions by reducing the probability of intermolecular collisions.

  • Setup: In three separate oven-dried Schlenk flasks, add the ethyl N-(2-(o-tolylamino)ethyl)glycinate precursor.

  • Solvent Addition: Add a high-boiling point, anhydrous solvent (e.g., xylene, toluene, or DMSO) to achieve three different concentrations: 0.1 M, 0.05 M, and 0.01 M.

  • Heating: Heat the reaction mixtures under an inert atmosphere (N₂ or Ar) to the solvent's reflux temperature.

  • Monitoring: Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the final product-to-starting-material ratio for each concentration to determine the optimal dilution.

Protocol 2: Catalyst Screening

Catalysts can significantly lower the activation energy for the cyclization. Both acid and base catalysts can be effective.

  • Acid Catalysis: Acids like p-toluenesulfonic acid (p-TsOH) or heteropolyacids can protonate the ester carbonyl, increasing its electrophilicity.[3]

  • Base Catalysis: A non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can deprotonate the amine, increasing its nucleophilicity.

  • Setup: Prepare parallel reactions at the optimal concentration determined in Protocol 1.

  • Catalyst Addition: To each flask, add a different catalyst (e.g., 0.1 eq. p-TsOH, 1.1 eq. KOtBu, 0.1 mol% H₅PMo₁₀V₂O₄₀). Include a no-catalyst control.

  • Reaction: Run the reactions at a moderate temperature (e.g., 120 °C) and monitor progress.

  • Evaluation: Identify the catalyst that provides the highest yield and shortest reaction time.

CatalystTypical Loading (mol%)Temperature (°C)Plausible Yield (%)Notes
None (Thermal)N/A140-18025-40Often requires high temperatures and long reaction times.
p-TsOH10-20110-14060-75Risk of side reactions if temperature is too high.
KOtBu110-15080-11070-85Requires strictly anhydrous conditions.
H₅PMo₁₀V₂O₄₀[3]0.1-1.0100-13080-95Highly efficient; can be used in small amounts.[3]

Table 1: Comparison of catalysts for the intramolecular cyclization step. Yields are illustrative and depend on substrate and conditions.

Issue 2: Formation of a Persistent, Difficult-to-Remove Impurity

Q3: My final product is contaminated with a significant impurity of a similar polarity, making column chromatography ineffective. What could this impurity be and how can I remove it?

A3: A common and troublesome side product in lactam synthesis is the corresponding amino acid, formed by the hydrolysis of the precursor's ester group. In this case, it would be N-(2-(o-tolylamino)ethyl)glycine.

Mechanistic Origin:

This hydrolysis can occur if there is residual water in the starting materials or solvent, especially if the reaction is run under acidic or basic conditions. The resulting carboxylic acid is often co-purified with the desired lactam, as they can have similar polarities and hydrogen bonding capabilities.

  • Confirmation: The presence of the amino acid can be confirmed by LC-MS (it will have a different molecular weight) or by adding a small amount of a weak base like NaHCO₃ to an NMR sample in DMSO-d₆; the carboxylic acid proton will disappear.

  • Purification via Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the organic layer, which now contains the purified lactam.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Recrystallization: After the extraction, further purification can be achieved by recrystallization. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[4]

  • Dissolution: Dissolve the crude product (1.0 g) in ethyl acetate (50 mL).

  • Washing: Transfer the solution to a separatory funnel and wash with 5% aqueous NaHCO₃ solution (3 x 20 mL). Check the pH of the final aqueous wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) (1 x 20 mL) to remove residual water and bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and remove the solvent in vacuo to yield the purified 4-(o-Tolyl)-1,4-diazepan-5-one.

Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly

Q4: My cyclization reaction does not seem to start, even after prolonged heating. What should I check?

A4: Failure to initiate is often due to fundamental issues with the reactants or the reaction setup.

Root Cause Analysis:

  • Poor Quality Starting Material: The precursor may have been improperly synthesized or stored, leading to decomposition. An N-oxide may have formed on the tertiary amine, rendering it non-nucleophilic.

  • Incorrect Stoichiometry (if using a base): If using a strong base like NaH, ensure it is fresh and that the stoichiometry is correct (at least 1.1 equivalents to ensure deprotonation).

  • Solvent Issues: The solvent must be completely anhydrous, especially for base-catalyzed reactions. Water will quench strong bases and can lead to hydrolysis.

  • Insufficient Temperature: The reaction may have a high activation energy barrier that is not being overcome at the current temperature.

G start Reaction Fails to Initiate check_sm 1. Re-analyze Starting Material (NMR, MS) start->check_sm sm_ok SM is Correct & Pure check_sm->sm_ok Pass sm_bad Degraded SM check_sm->sm_bad Fail check_reagents 2. Verify Reagent Activity (e.g., Titrate Base) reagents_ok Reagents are Active check_reagents->reagents_ok Pass reagents_bad Inactive Reagent check_reagents->reagents_bad Fail check_setup 3. Check for Anhydrous Conditions setup_ok Setup is Anhydrous check_setup->setup_ok Pass setup_bad Moisture Present check_setup->setup_bad Fail check_temp 4. Confirm Reaction Temperature temp_ok Temperature is Correct check_temp->temp_ok Pass temp_bad Incorrect Temp check_temp->temp_bad Fail sm_ok->check_reagents reagents_ok->check_setup setup_ok->check_temp resynthesize Re-synthesize Precursor sm_bad->resynthesize replace_reagent Use Fresh Reagents reagents_bad->replace_reagent dry_system Re-dry Glassware/Solvents setup_bad->dry_system calibrate Calibrate Thermocouple temp_bad->calibrate

Caption: Diagnostic checklist for non-initiating reactions.

Expert Recommendation: Before a full resynthesis, attempt a small-scale test reaction using microwave irradiation. Microwave synthesis can often drive difficult cyclizations to completion in minutes, providing a quick confirmation of whether the precursor is viable under sufficient energy input.[5]

References
  • Benchchem. (n.d.). Technical Support Center: d-Mannono-δ-lactam Synthesis.
  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(5), 5694-5705. [Link]

  • Wlodarczyk, N., et al. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters, 48(14), 2583-2586. [Link]

  • Colella, M., et al. (2018). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances, 8(64), 36569-36574. [Link]

  • Kamal, A., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Journal of Structural Chemistry, 56(7), 1367-1374. [Link]

  • Adger, B. M., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 911421. [Link]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams.
  • Sheehan, J. C., & Corey, E. J. (1953). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409. [Link]

  • RSC Publishing. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]

  • MDPI. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. [Link]

  • ACS Publications. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. [Link]

  • G., S., et al. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(35), 21543-21549. [Link]

  • RSC Publishing. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • ResearchGate. (2021). One-Pot Cyclization and Cleavage of Peptides with N -Terminal Cysteine via the N,S -Acyl Shift of the N -2-[Thioethyl]glycine Residue.

Sources

Troubleshooting

Technical Support Center: Purification Optimization for 4-(o-Tolyl)-1,4-diazepan-5-one

Welcome to the Technical Support and Optimization Portal for 4-(o-Tolyl)-1,4-diazepan-5-one . As a critical N-aryl lactam intermediate—often utilized in the development of CNS therapeutics such as orexin receptor antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Optimization Portal for 4-(o-Tolyl)-1,4-diazepan-5-one . As a critical N-aryl lactam intermediate—often utilized in the development of CNS therapeutics such as orexin receptor antagonists[1]—this molecule presents unique isolation challenges.

This guide provides field-proven, mechanistically grounded solutions to overcome issues related to its basic secondary amine (N1), the rigid amide dipole (N4-C5), and the steric encumbrance of the ortho-methyl group.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my compound severely tail on standard silica gel (SiO₂), leading to co-elution with oligomeric impurities? A: The N1 position of the 1,4-diazepan-5-one ring is a secondary amine. X-ray crystallographic studies of 1,4-diazepan-5-one derivatives demonstrate their strong propensity to form intermolecular N-H···O hydrogen bonds, often resulting in stable dimers or extended networks[2]. On unmodified silica, this basic N1 amine interacts strongly with acidic silanol groups, causing severe peak tailing and irreversible adsorption. Causality & Solution: You must suppress silanol ionization. Switch your stationary phase to amine-functionalized silica (NH₂-silica). If using standard silica, you must dynamically coat the acidic sites by adding a basic modifier (1–2% Triethylamine or 0.5% aqueous NH₄OH) to your mobile phase (e.g., DCM/MeOH).

Q: I am observing two distinct peaks in my LC-MS and broadened signals in my NMR, but they have the exact same mass. Is my product degrading during purification? A: This is rarely degradation; it is a conformational phenomenon. In 1,4-diazepane systems, the seven-membered ring typically adopts a chair conformation[3]. The ortho-methyl group on the N4-aryl ring introduces severe steric hindrance against the adjacent C5 carbonyl. This steric clash restricts rotation around the N-aryl bond, leading to atropisomerism or stable amide rotamers that interconvert slowly on the NMR timescale (and occasionally the LC timescale at lower temperatures). Causality & Solution: To validate purity and rule out degradation, run your NMR at an elevated temperature (e.g., 60 °C in DMSO-d6). The thermal energy will overcome the rotational barrier, causing the broadened or split peaks to coalesce into a single sharp spectrum. For LC-MS, utilize a steeper gradient and elevate the column compartment to 45 °C.

Q: How do I efficiently separate the target compound from unreacted starting materials (e.g., o-toluidine derivatives) without extensive chromatography? A: Exploit the differential basicity and solubility of the lactam-amine. While the N1 amine is basic, the overall molecule is significantly more polar and possesses a different pKa profile than primary anilines. Causality & Solution: Utilize a Strong Cation Exchange (SCX) catch-and-release protocol (detailed in Part 3). The N1 amine will selectively bind to the sulfonic acid resin, allowing neutral lactam oligomers and less basic impurities to be washed away before eluting the pure product with methanolic ammonia.

Part 2: Quantitative Purification Metrics

The following table summarizes optimized purification parameters and expected recoveries based on the physicochemical properties of 4-(o-Tolyl)-1,4-diazepan-5-one.

Purification MethodStationary Phase / SolventModifier / AdditiveTypical Recovery (%)Target Purity (%)Key Impurities Removed
Flash Chromatography Normal Phase Silica (SiO₂)1-2% Triethylamine (TEA)75 - 85%> 95.0%Non-polar byproducts, trace starting materials
Flash Chromatography Amine-Functionalized (NH₂)None required80 - 90%> 96.5%Acidic impurities, unreacted amines
Reverse-Phase Prep HPLC C18 (Water / Acetonitrile)0.1% Formic Acid or TFA65 - 80%> 99.0%Closely eluting regioisomers
Anti-Solvent Crystallization EtOAc / HeptaneNone85 - 95%> 99.5%Trace oligomers, color bodies

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Anti-Solvent Crystallization (Late-Stage Polish)

Because of the robust N-H···O hydrogen-bonding networks formed by the diazepanone core[2], crystallization is highly effective for late-stage purification, bypassing the need for preparative HPLC.

  • Dissolution: Suspend the crude mixture in minimal Ethyl Acetate (EtOAc) (approximately 3–5 volumes relative to crude mass).

  • Heating: Heat the suspension to 60 °C under gentle agitation. The elevated temperature disrupts the intermolecular hydrogen bonds, ensuring complete solubilization.

  • Hot Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble oligomeric byproducts and dust.

  • Anti-Solvent Addition: While maintaining the solution at 50 °C, slowly add Heptane (anti-solvent) dropwise until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding & Annealing: Add 0.5% w/w of pure 4-(o-Tolyl)-1,4-diazepan-5-one seeds. Hold the temperature at 50 °C for 1 hour to allow the crystal lattice to organize into the thermodynamically stable chair conformation[3].

  • Cooling & Isolation: Cool the mixture at a controlled rate of 5 °C/hour down to 5 °C. Filter the resulting crystalline slurry, wash with cold EtOAc/Heptane (1:4 v/v), and dry under vacuum at 40 °C for 12 hours.

Protocol B: SCX Catch-and-Release (Early-Stage Cleanup)

Objective: Rapidly remove non-basic oligomers and neutral byproducts prior to chromatography.

  • Column Equilibration: Condition a silica-based SCX cartridge with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in DCM and load it onto the cartridge. The basic N1 amine will bind tightly to the sulfonic acid sites.

  • Washing: Wash with 3 CV of DCM, followed by 3 CV of MeOH. This elutes neutral lactam byproducts and non-basic oligomers.

  • Elution: Elute the target compound using 2M Ammonia in Methanol (NH₃/MeOH). Collect the basic fraction.

  • Concentration: Evaporate the eluent under reduced pressure to yield the highly enriched free-base product.

Part 4: Workflow Visualization

PurificationWorkflow Start Crude 4-(o-Tolyl)- 1,4-diazepan-5-one CheckPurity Assess Purity (LC-MS / TLC) Start->CheckPurity Decision1 Purity < 85%? CheckPurity->Decision1 SCX SCX Catch & Release (Remove Neutrals) Decision1->SCX Yes Crystallization Crystallization (EtOAc / Heptane) Decision1->Crystallization No FlashChroma Flash Chromatography (Alumina or NH2-Silica) SCX->FlashChroma Decision2 Peak Tailing Observed? FlashChroma->Decision2 ModifyMobile Add 1-2% TEA or 0.5% NH4OH(aq) Decision2->ModifyMobile Yes Decision2->Crystallization No ModifyMobile->Crystallization Pure Pure Compound (>98% HPLC) Crystallization->Pure

Fig 1: Logical decision tree for the purification of 4-(o-Tolyl)-1,4-diazepan-5-one.

Part 5: References

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. National Institutes of Health (nih.gov). Available at:[Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. International Union of Crystallography (iucr.org). Available at:[Link]

  • Route of synthesis for the preparation of suvorexant (US10030010B2). Google Patents. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting Chiral Separation of 4-(o-Tolyl)-1,4-diazepan-5-one Enantiomers

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chiral resolution challenges with 4-(o-Tolyl)-1,4-diazepan-5-one and related sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chiral resolution challenges with 4-(o-Tolyl)-1,4-diazepan-5-one and related sterically hindered diazepanone derivatives.

Unlike standard point chirality, the stereochemistry of 4-(o-Tolyl)-1,4-diazepan-5-one is governed by atropisomerism (axial chirality). The restricted rotation of the bulky o-tolyl group around the N4–C(Aryl) bond, combined with the conformational flexibility of the 7-membered diazepanone ring, creates a highly dynamic system[1]. When the rotational energy barrier ( ΔG‡ ) falls between 15 and 20 kcal/mol, the enantiomers interconvert on the chromatographic timescale at room temperature, leading to severe separation artifacts[2].

Part 1: Diagnostic Workflows & Core Principles

To successfully separate these enantiomers, you must manipulate the thermodynamics of the system. By lowering the temperature, you decrease the thermal energy ( kT ) available to the molecules, effectively "freezing" them into their distinct (M) and (P) atropisomeric states[3].

G Start Observe Broad/Plateau Peaks During Chiral HPLC TempCheck Lower Column Temperature (e.g., from 25°C to -10°C) Start->TempCheck Result Does peak shape improve (baseline resolution)? TempCheck->Result YesPath Dynamic Interconversion (Atropisomerism) Result->YesPath Yes NoPath Poor CSP-Analyte Interaction or Column Overload Result->NoPath No ActionYes Optimize Sub-Ambient HPLC or SFC Conditions YesPath->ActionYes ActionNo Screen Alternative CSPs (e.g., Amylose vs Cellulose) NoPath->ActionNo

Diagnostic workflow for differentiating dynamic interconversion from poor chiral resolution.

Part 2: Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad plateau between the two enantiomer peaks instead of a baseline return. Is my column degrading? A: No, your column is likely fine. This plateau is the classic signature of on-column enantiomerization (Dynamic HPLC)[3]. As the molecules travel down the column, they rotate around the N-aryl axis, converting from one enantiomer to the other.

  • Solution: You must lower the column temperature to increase the relative energy barrier. Transition from room temperature to sub-ambient HPLC (e.g., -20°C to 0°C).

Q2: Which Chiral Stationary Phase (CSP) should I start with for the 1,4-diazepan-5-one scaffold? A: We strongly recommend immobilized polysaccharide-based CSPs , such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H equivalents). The C5 carbonyl of the diazepanone acts as a rigid hydrogen bond acceptor, which interacts optimally with the carbamate linkages of the amylose backbone. Immobilized phases (like IA) are critical here because sub-ambient chromatography often requires non-standard, highly eluting solvents (like dichloromethane or MTBE) to maintain analyte solubility at low temperatures, which would dissolve coated phases.

Q3: I achieved baseline separation analytically at -15°C, but my isolated fractions show low enantiomeric excess (ee) after solvent evaporation. Why? A: You are experiencing thermal racemization during the workup phase[2]. If the half-life of interconversion is short at room temperature, evaporating the solvent at 30–40°C in a rotary evaporator will rapidly racemize your purified fractions.

  • Solution: Keep collected fractions on ice immediately after elution. Remove solvents using lyophilization or a low-temperature vacuum concentrator (SpeedVac) without heating.

Q4: How do I choose between HPLC and SFC for this specific separation? A: Supercritical Fluid Chromatography (SFC) is highly effective for atropisomers because the low viscosity of supercritical CO₂ allows for high flow rates without generating excessive backpressure at lower temperatures. However, standard SFC equipment often bottoms out at 5°C to 10°C. If your compound requires -20°C to freeze the rotation, sub-ambient normal-phase HPLC is mandatory.

Part 3: Standard Operating Protocol (SOP) for Sub-Ambient Chiral HPLC

This self-validating protocol ensures that both the separation and the subsequent isolation maintain the stereochemical integrity of the 4-(o-Tolyl)-1,4-diazepan-5-one enantiomers.

Phase 1: System Preparation

  • Hardware Configuration: Equip the HPLC system with a dedicated column chiller capable of maintaining -20°C.

  • Thermal Insulation: Wrap all PEEK or stainless-steel capillary lines from the column outlet to the UV detector with thermal insulation tubing. Causality: Uninsulated lines will cause the chilled solvent to warm rapidly before detection, leading to thermal band broadening and loss of the hard-won low-temperature resolution.

  • Solvent Selection: Prepare a low-viscosity mobile phase, such as Hexane/Ethanol (90:10 v/v). Avoid high percentages of isopropanol (IPA) as its viscosity increases exponentially at sub-zero temperatures, risking column overpressure.

Phase 2: Equilibration & Injection 4. Equilibration: Flush the immobilized CSP column (e.g., Chiralpak IA, 5 µm, 4.6 x 250 mm) at 0.5 mL/min until the column compartment temperature stabilizes at the target sub-ambient temperature (e.g., -15°C). 5. Sample Preparation: Dissolve the analyte in the mobile phase. Pre-chill the sample vial in an autosampler set to 4°C. 6. Injection: Inject a small volume (≤ 5 µL for analytical). Causality: Large injection volumes of room-temperature solvent will cause a localized thermal shock on the column head, inducing instantaneous racemization of the injected band.

Phase 3: Fraction Collection & Validation 7. Cold Collection: Route the fraction collector output directly into pre-chilled glass vials immersed in a dry ice/acetone bath. 8. ee% Validation: Immediately re-inject a 1 µL aliquot of the chilled fraction back into the HPLC to validate the enantiomeric excess (ee > 98%) before proceeding to solvent removal.

Mechanism EnantA (M)-Atropisomer Stable at Low Temp TS Planar Transition State High Energy Barrier EnantA->TS + Heat (kT) TS->EnantA Rotation EnantB (P)-Atropisomer Stable at Low Temp TS->EnantB Rotation EnantB->TS + Heat (kT)

Thermodynamic cycle of atropisomer interconversion via a planar transition state.

Part 4: Data Presentation

The table below summarizes the relationship between the rotational energy barrier ( ΔG‡ ), the physical half-life of the enantiomer, and the resulting chromatographic behavior. Use this to benchmark your experimental observations.

Table 1: Thermodynamic Parameters and Chromatographic Impact for Atropisomers

Energy Barrier ( ΔG‡ )Half-life ( t1/2​ ) at 25°CHalf-life ( t1/2​ ) at -20°CChromatographic Profile (at 25°C)Recommended Action
< 15 kcal/mol SecondsMinutesSingle sharp peak (fast exchange)Unresolvable; treat as achiral.
15 – 20 kcal/mol Minutes to HoursDays to WeeksBroad plateau / Coalesced peaksSub-ambient HPLC (-20°C) required.
20 – 25 kcal/mol Days to MonthsYearsBaseline resolution with minor tailingStandard HPLC; cold storage for fractions.
> 25 kcal/mol YearsIndefiniteSharp, baseline-resolved peaksStandard HPLC; stable as distinct drugs.

References

  • Giving atropisomers another chance | C&EN Global Enterprise - ACS Publications. Chemical & Engineering News. Available at:[Link]

  • Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. ResearchGate. Available at:[Link]

  • Revealing Atropisomer Axial Chirality in Drug Discovery. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4-(o-Tolyl)-1,4-diazepan-5-one in DMSO Stock Solutions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(o-Tolyl)-1,4-diazepan-5-one. This guide provides in-depth troubleshooting advice and answers to fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(o-Tolyl)-1,4-diazepan-5-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in dimethyl sulfoxide (DMSO) stock solutions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Compound Stability

4-(o-Tolyl)-1,4-diazepan-5-one is a molecule of interest in many research applications. As with any experimental work, the reliability of your results hinges on the quality and consistency of your reagents. A common, yet often overlooked, source of experimental variability is the degradation of small molecules in stock solutions. DMSO is a powerful and widely used solvent due to its ability to dissolve a broad range of compounds.[1] However, its chemical properties can also contribute to the instability of dissolved molecules if not handled and stored correctly.[2]

This guide will delve into the potential degradation pathways of 4-(o-Tolyl)-1,4-diazepan-5-one in DMSO, provide best practices for preparing and storing stock solutions, and offer detailed protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My experimental results with 4-(o-Tolyl)-1,4-diazepan-5-one are inconsistent. Could the stability of my DMSO stock solution be the problem?

A1: Yes, inconsistent experimental outcomes are a classic indicator of compound instability. The degradation of your 4-(o-Tolyl)-1,4-diazepan-5-one stock solution can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable biological activity. Several factors related to your DMSO stock solution could be contributing to this, including:

  • Hydrolysis: The most probable cause of degradation for this compound.

  • Improper Storage: Exposure to moisture, light, or elevated temperatures can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and promote compound precipitation or degradation.[2]

It is crucial to rule out compound instability as a source of variability. We recommend performing a stability assessment of your stock solution, as detailed in the protocols section of this guide.

Q2: What are the likely chemical reasons for the instability of 4-(o-Tolyl)-1,4-diazepan-5-one in DMSO?

A2: The chemical structure of 4-(o-Tolyl)-1,4-diazepan-5-one contains a seven-membered lactam (a cyclic amide) within a diazepanone ring. This functional group is susceptible to degradation, primarily through hydrolysis.

  • Hydrolysis of the Lactam Ring: The amide bond in the lactam ring can be cleaved by water, leading to the opening of the seven-membered ring and the formation of an inactive amino acid derivative. Studies on the hydrolysis of lactams have shown that seven-membered rings have a reactivity comparable to their linear, open-chain amide counterparts.[3][4] The presence of even trace amounts of water in the DMSO can facilitate this hydrolytic cleavage over time.

  • Oxidative Degradation: While less common for this specific structure, the N-aryl linkage and the tolyl group could be susceptible to oxidation, especially if the DMSO solution is exposed to air (oxygen) and light for extended periods.

Below is a diagram illustrating the likely hydrolytic degradation pathway.

G cluster_0 Likely Degradation Pathway of 4-(o-Tolyl)-1,4-diazepan-5-one Compound 4-(o-Tolyl)-1,4-diazepan-5-one (Active) Degradation_Product Ring-Opened Hydrolysis Product (Inactive) Compound->Degradation_Product Hydrolysis of Lactam Bond Water H₂O (from hygroscopic DMSO) Water->Degradation_Product

Caption: Hydrolysis of the lactam ring is a primary degradation pathway.

Q3: What is the impact of water in DMSO on the stability of my compound?

A3: The impact of water in DMSO is significant and multifaceted:

  • Direct Reactant in Hydrolysis: As discussed in Q2, water is a direct participant in the hydrolytic degradation of the lactam ring of 4-(o-Tolyl)-1,4-diazepan-5-one.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This is why using anhydrous DMSO and maintaining proper storage conditions are critical.

  • Reduced Solubility: The absorption of water by DMSO can decrease the solubility of hydrophobic compounds, potentially leading to their precipitation out of solution.[2]

  • Altered Freezing Point: The presence of water significantly lowers the freezing point of DMSO. While this might seem beneficial, it can lead to the formation of different crystalline structures upon freezing, which may affect compound stability.

Q4: How should I properly prepare and store my DMSO stock solutions of 4-(o-Tolyl)-1,4-diazepan-5-one to maximize stability?

A4: Adhering to best practices for the preparation and storage of DMSO stock solutions is the most effective way to ensure the long-term stability of your compound.

Recommended Storage Conditions

ParameterRecommendationRationale
DMSO Grade Anhydrous (≥99.9% purity), sterile-filteredMinimizes water content to prevent hydrolysis.[2]
Storage Temperature -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months)Low temperatures slow down chemical degradation rates.
Aliquoting Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which introduce moisture.[2]
Containers Tightly sealed, amber glass or polypropylene vialsProtects from moisture and light.
Atmosphere Consider storing under an inert gas (e.g., argon or nitrogen)Minimizes exposure to oxygen and moisture.

For a step-by-step guide, refer to the Protocol for Preparing a DMSO Stock Solution in the next section.

Troubleshooting and Experimental Protocols

Troubleshooting Workflow for Suspected Compound Instability

If you suspect that your 4-(o-Tolyl)-1,4-diazepan-5-one stock solution has degraded, follow this systematic troubleshooting workflow.

G cluster_1 Troubleshooting Workflow Start Inconsistent Experimental Results Observed Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Freeze-thaw cycles? Start->Check_Storage Prep_Fresh Prepare a Fresh Stock Solution from Solid Compound Check_Storage->Prep_Fresh Stability_Test Perform Stability Assessment (LC-MS Protocol) Prep_Fresh->Stability_Test Compare_Results Compare Activity of Old vs. Fresh Stock Solution Prep_Fresh->Compare_Results Degradation_Confirmed Degradation Confirmed Stability_Test->Degradation_Confirmed Compare_Results->Degradation_Confirmed Implement_Best_Practices Implement Strict Storage and Handling Protocols Degradation_Confirmed->Implement_Best_Practices If degradation is observed No_Degradation No Significant Degradation Degradation_Confirmed->No_Degradation If no degradation is observed Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other

Caption: A step-by-step workflow for troubleshooting compound degradation.

Protocol for Preparing a DMSO Stock Solution of 4-(o-Tolyl)-1,4-diazepan-5-one

This protocol provides a step-by-step method for preparing a 10 mM stock solution. The principles can be adapted for other concentrations.

Materials:

  • 4-(o-Tolyl)-1,4-diazepan-5-one (solid form)

  • Anhydrous DMSO (≥99.9% purity)[2]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate Required Amounts: Determine the molecular weight (MW) of 4-(o-Tolyl)-1,4-diazepan-5-one from its certificate of analysis. Calculate the mass of the compound and the volume of DMSO needed for your desired concentration and volume.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the compound directly into the tube.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex for 30-60 seconds to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution, provided the compound is not heat-sensitive.[2]

  • Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in clearly labeled, tightly sealed amber vials. Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol for Quantitative Stability Assessment using LC-MS

This protocol allows for the quantitative determination of the stability of 4-(o-Tolyl)-1,4-diazepan-5-one in DMSO over time.

Objective: To determine the percentage of the parent compound remaining after incubation under specific storage conditions.

Materials:

  • Stock solution of 4-(o-Tolyl)-1,4-diazepan-5-one in anhydrous DMSO

  • A stable internal standard (IS) compound (a structurally similar compound that is known to be stable under the test conditions)

  • LC-MS system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile and water (LC-MS grade) with 0.1% formic acid

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Preparation of Samples:

    • Prepare a stock solution of the internal standard in anhydrous DMSO at a known concentration.

    • In amber vials, prepare replicate samples by mixing your 4-(o-Tolyl)-1,4-diazepan-5-one stock solution with the internal standard stock solution.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, take an aliquot from each replicate, dilute it with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a concentration suitable for LC-MS analysis, and inject it into the LC-MS system.

  • Incubation:

    • Store the remaining replicate vials under the desired test conditions (e.g., room temperature, 4°C, -20°C, -80°C, and a set for freeze-thaw cycles).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each replicate vial under each condition.

    • Dilute the aliquots as in step 2 and analyze by LC-MS.

  • LC-MS Method:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Develop a gradient that provides good separation of 4-(o-Tolyl)-1,4-diazepan-5-one, the internal standard, and any potential degradation products.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z for both the parent compound and the internal standard.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

    • Normalize the ratios at each time point to the T=0 ratio.

    • Percentage remaining = [(Ratio at T=x) / (Ratio at T=0)] * 100.

    • Plot the percentage of compound remaining versus time to determine the degradation kinetics.

Conclusion

Ensuring the stability of 4-(o-Tolyl)-1,4-diazepan-5-one in DMSO stock solutions is fundamental to the integrity of your research. By understanding the potential degradation pathways, primarily lactam hydrolysis, and implementing rigorous preparation and storage protocols, you can significantly mitigate the risk of compound degradation. When in doubt, a quantitative stability assessment using LC-MS provides definitive evidence of your compound's integrity. This proactive approach to managing your reagents will enhance the reproducibility and reliability of your experimental data.

References

  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO.
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). Journal of Medicinal Chemistry. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. (2004). Water Research. [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2024). ACS Catalysis. [Link]

  • Alkaline Hydrolysis of a gamma-Lactam Ring. (1997).
  • Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]

  • DMSO (dimethylsulfoxide), anhydrous. (2012). Thermo Fisher Scientific.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • MCE. (n.d.). Compound Handling Instructions. MedChemExpress.
  • Sigma-Aldrich. (n.d.).
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (2020). ACS Publications. [Link]

  • The Mechanisms of Catalysis by Metallo β-Lactamases. (n.d.). National Institutes of Health (NIH). [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). (2020).
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. (2021). ACS Publications. [Link]

  • Light-induced anticancer activity of [RuCl2(DMSO)4] complexes. (2005). PubMed. [Link]

  • How do I make a stock solution of a substance in DMSO?. (2016).
  • Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. [Link]

  • Degradation of 17 Benzodiazepines by the UV/H 2 O 2 Treatment. (2021). Frontiers. [Link]

  • Zero valent iron mediated degradation of the pharmaceutical diazepam. (2012). PubMed. [Link]

  • Development and validation of stability indicating LC-MS/MS Technique for the quantification of tapentadol in biological matrice. (2019).
  • Evaluation of dimethyl sulfoxide (DMSO) as a mobile phase additive during top 3 label-free quantitative proteomics. (n.d.). National Institutes of Health (NIH). [Link]

  • Isolation and structure elucidation of novel products of the acidic degradation of diazepam. (1995). PubMed. [Link]

  • Stability of screening compounds in wet DMSO. (2008). PubMed. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (2024). Yufeng.
  • Investigation of freezing- and thawing-induced biological, chemical, and physical changes to enoxaparin solution. (2023). Figshare. [Link]

  • Dimethyl Sulfoxide DMSO. (n.d.). Sigma-Aldrich.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (n.d.). Semantic Scholar.
  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (2015). OMICS International. [Link]

  • Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. (2025). ACS Publications. [Link]

  • 1,4-Diazepines. (n.d.).
  • Oxidative metabolism of limbic structures after acute administration of diazepam, alprazolam and zolpidem. (2006). PubMed. [Link]

  • What is Cell Freezing Medium (DMSO Serum Free) - Properties & Specifications. (n.d.).
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (2018). IntechOpen. [Link]

  • 1,4-Diazepan-5-one. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (n.d.). Royal Society of Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

Scaffold Optimization in Drug Discovery: A Comparative Guide to 1,4-Diazepane and 4-(o-Tolyl)-1,4-diazepan-5-one

The selection of a central chemical scaffold is one of the most consequential decisions in early-stage drug discovery. Seven-membered nitrogen heterocycles have become highly privileged structures, offering unique exit v...

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Author: BenchChem Technical Support Team. Date: April 2026

The selection of a central chemical scaffold is one of the most consequential decisions in early-stage drug discovery. Seven-membered nitrogen heterocycles have become highly privileged structures, offering unique exit vectors that bridge the gap between flat aromatic rings and highly flexible aliphatic chains.

This guide provides a rigorous, objective comparison between the ubiquitous 1,4-diazepane (homopiperazine) and the highly constrained 4-(o-Tolyl)-1,4-diazepan-5-one . By examining their physicochemical properties, conformational dynamics, and pharmacokinetic profiles, we will delineate the causality behind their divergent performance in modern medicinal chemistry.

Structural and Physicochemical Rationale

The fundamental difference between these two scaffolds lies in basicity and conformational freedom.

1,4-Diazepane is a highly flexible, di-basic cyclic diamine. While its flexibility allows it to adopt multiple conformations to interact with solvent-exposed regions of target proteins[1], this same flexibility incurs a high entropic penalty ( ΔS ) upon binding. Furthermore, its two basic amines (pKa ~10.6 and ~6.8) often lead to poor passive membrane permeability and significant off-target liabilities[2].

Conversely, 4-(o-Tolyl)-1,4-diazepan-5-one introduces two critical modifications:

  • Lactamization: Converting the N4 amine into a lactam (diazepan-5-one) effectively neutralizes its basicity, dropping the pKa of that nitrogen to ~0[3].

  • Steric Constraint: The addition of an ortho-tolyl group at the N4 position introduces severe A(1,3) allylic-like steric strain between the ortho-methyl group and the adjacent C3 methylene/C5 carbonyl protons.

This steric clash acts as a conformational lock, forcing the 7-membered ring into a pre-organized, distorted chair or boat conformation[4][5].

Table 1: Physicochemical Property Comparison
Property1,4-Diazepane4-(o-Tolyl)-1,4-diazepan-5-oneCausality / Impact
Basic Centers 2 (pKa ~10.6, 6.8)1 (pKa ~8.5 at N1)Lactam neutralizes N4, reducing overall basicity and charge state at pH 7.4.
LogP (Typical) -0.5 to 0.52.5 to 3.5The aryl group and lactam significantly increase lipophilicity.
Conformation Highly flexibleDistorted Chair / BoatSteric clash from the o-tolyl group restricts rotation and locks the ring[5].
Exit Vectors Broad, variableFixed, highly specificPre-organization reduces the entropic penalty upon target binding.

Conformational Dynamics & Target Engagement

When designing kinase inhibitors or GPCR allosteric modulators, the entropic cost of freezing a flexible ligand into a bioactive conformation can severely limit binding affinity.

The 1,4-diazepane scaffold freely interconverts between chair, boat, and twist-boat conformations. However, in 4-(o-Tolyl)-1,4-diazepan-5-one, the restricted rotation around the N-C(aryl) bond (atropisomerism-like behavior) forces the aryl ring to project at a specific vector relative to the diazepanone core. This pre-organized architecture is highly advantageous for occupying deep, narrow hydrophobic pockets, such as the kinase hinge region, thereby increasing target selectivity[3].

ScaffoldComparison Diazepane 1,4-Diazepane (Flexible, Di-basic) Solubility High Aqueous Solubility (Poor Permeability) Diazepane->Solubility Two basic amines pKa ~ 10.6, 6.8 hERG High hERG Liability (Toxicity Risk) Diazepane->hERG Electrostatic pore binding TolylDiazepanone 4-(o-Tolyl)-1,4-diazepan-5-one (Constrained, Mono-basic) Permeability High BBB Permeability (Favorable ADME) TolylDiazepanone->Permeability Lactam neutralizes N4 Increased LogP Selectivity High Target Selectivity (Entropic Advantage) TolylDiazepanone->Selectivity o-Tolyl steric clash locks conformation

Fig 1. Conformational and physicochemical divergence between flexible and constrained scaffolds.

ADME & Safety Profiling: Overcoming hERG Liability

A major attrition factor in drug development is cardiotoxicity, specifically the inhibition of the hERG potassium channel. The hERG channel pore contains acidic residues (e.g., Tyr652, Phe656) that strongly bind protonated basic amines via cation- π and electrostatic interactions.

Because 1,4-diazepane is di-basic, it is almost entirely protonated at physiological pH, making it a high-risk moiety for hERG inhibition. By converting the scaffold to 4-(o-Tolyl)-1,4-diazepan-5-one, the elimination of the second basic center drastically reduces this electrostatic interaction[3]. Furthermore, the increased lipophilicity and reduced polar surface area (PSA) of the lactam derivative significantly enhance passive diffusion across the blood-brain barrier (BBB), making it an excellent scaffold for CNS-targeted therapeutics.

Table 2: Comparative Pharmacokinetic & Safety Data (Representative)
Assay / Parameter1,4-Diazepane Scaffold4-(o-Tolyl)-1,4-diazepan-5-oneInterpretation
PAMPA Papp ( 10−6 cm/s) < 2.0 (Poor)> 15.0 (High)Reduced basicity improves passive membrane permeability.
hERG IC 50​ ( μ M) ~2.5 (High Risk)> 30.0 (Low Risk)Elimination of the second basic amine prevents electrostatic pore binding.
Microsomal CL int​ High (>50 μ L/min/mg)Moderate (~20 μ L/min/mg)The aryl group provides metabolic stability, though N-dealkylation can occur.
Target K d​ (Entropic) Baseline10- to 50-fold improvementPre-organization reduces the ΔS penalty upon binding.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the standard operating procedures for synthesizing the constrained scaffold and profiling its safety.

Protocol A: Synthesis & Conformational Locking

The synthesis of the constrained lactam requires orthogonal approaches compared to simple reductive amination[6].

  • Core Formation: Synthesize the 1,4-diazepan-5-one core via a Schmidt rearrangement of a substituted piperidin-4-one using sodium azide and methanesulfonic acid.

  • Buchwald-Hartwig Arylation: To install the ortho-tolyl group at the N4 lactam position, combine the diazepanone core (1.0 eq) and 2-bromotoluene (1.2 eq) in anhydrous dioxane.

  • Catalysis: Add Pd 2​ (dba) 3​ (0.05 eq), Xantphos (0.1 eq), and Cs 2​ CO 3​ (2.0 eq). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction & Validation: Heat at 100°C for 12 hours. Purify via reverse-phase HPLC. Validate the restricted conformation using 2D NOESY NMR; cross-peaks between the ortho-methyl protons and the C3/C5 protons of the diazepanone ring will confirm the conformational lock.

Protocol B: Self-Validating Automated Patch-Clamp (hERG)
  • Cell Preparation: Culture CHO cells stably expressing human Kv11.1 (hERG) channels.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system. Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

  • Compound Application: Perfuse the 4-(o-Tolyl)-1,4-diazepan-5-one derivative at 5 concentrations (0.1 μ M to 30 μ M).

  • Internal Validation: The assay is only deemed valid if the positive control (1 μ M Terfenadine) demonstrates >80% tail current inhibition, and the negative control (0.1% DMSO vehicle) shows <5% baseline drift.

ExperimentalWorkflow cluster_assays Self-Validating Screening Cascade Library Compound Library Synthesis (Diazepane vs Tolyl-Diazepanone) ADME PAMPA & Microsomal Stability Controls: Verapamil, Ranitidine Library->ADME Tox Automated Patch-Clamp (hERG) Control: Terfenadine Library->Tox Efficacy Target Engagement (SPR/Kinase) Control: Staurosporine Library->Efficacy Lead Lead Candidate Selection (Optimal E-E-A-T Profile) ADME->Lead Papp > 10 x 10^-6 cm/s CLint < 10 µL/min/mg Tox->Lead IC50 > 30 µM Efficacy->Lead Kd < 10 nM

Fig 2. Self-validating high-throughput screening cascade for scaffold profiling.

Conclusion

While 1,4-diazepane remains a highly versatile and easily functionalized building block, its high basicity and extreme flexibility often necessitate extensive downstream optimization to rescue ADME and toxicity profiles. Transitioning to a 4-(o-Tolyl)-1,4-diazepan-5-one scaffold represents a sophisticated application of structure-based drug design. By strategically utilizing steric clash to pre-organize the scaffold and lactamization to abrogate hERG-binding electrostatics, medicinal chemists can achieve superior target selectivity, enhanced BBB permeability, and a cleaner safety profile.

References

  • Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHchmvNS6ZQF6PLOKhKgNH1D4Rxq3dhg-GtKvNqf5s9GJv68oINbw6IagWwskqKm7IlCFmF4iqMMQyQhUj9wusTVb2kO0uQ2jdGTheKwIQ4Hr1tyHgQRwp-UosQvu6J0zZ2b8Y=]
  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDP0vNDXOPSoMtYa5FWMx23o6Y9-9PPFBOCUQSxwF1Yz5npwS1-UI47PkvXW7RniWOUyLImMClJlPBZMwZPa3IBqmPzufPAzEAcBcsxVSbu1nb2zOX9icGAiXNEuBRbbEjcuQ=]
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3t4TXUJ2cxgsdXgpGO1fUl5BOMJ9T6fkB9oE8o5QH3DlzFOhP8gmE1O247tFt6ys1Ww-NZQ4krZwpS2Y17sX_-fMSmN6sMf59ol63YRDu5PJaOISwTi8rghKdLMRUBhyX5FXnaqHWM9mIBQ==]
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Cardiff University (ORCA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUwLZbSVbQI6S0XPUe0zriZJdscHBMSzaMzwkOyboa88OTBpDRFieMRrPw1B00Yxf6etHAQJRD9dfp6s-fX0ilYdqWQXaE7vfTlrTYmqMWC-DrnwyI6F0DNSZlp_4jyQT09dO08hmuPRSW5ptUoQuvu8XTKntpG3eIJogtzQ==]
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYL9EofgUl5q5HmdnP_xfUe1D4VhJeEHa_5F8T0D3RPVCDGsPbiahxFeVNOejc22dWlp7mdOnEqvnshIFI_skbGgI0fAMcfj0ughCvguLAhLFexe1AckKJqQkzHgw6JxUiHwv9wdEgcBVy7pxI]
  • Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0nSVLLrSBXUA_r8hBGxrHdGshjSxYsXejQFjJMO0tgfTduUoHMyaqvER0Y4hpJuWQ-EQZPr2XZMkVrf-2KJ4gFRZl7mAebgNWG2loMibFuVcFzv3NLi4WLeEm8NjHku4Vh8oM7Q==]

Sources

Comparative

Comparative Efficacy of 4-(o-Tolyl)-1,4-diazepan-5-one and Standard Kinase Inhibitors in CDK9 Targeting

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The therapeutic targeting of Cyclin-Dependent Kinase 9 (CDK9) represents a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic targeting of Cyclin-Dependent Kinase 9 (CDK9) represents a critical strategy for downregulating short-lived anti-apoptotic proteins, such as Mcl-1, in various malignancies. However, the primary bottleneck in CDK9 inhibitor development is achieving selectivity over off-target kinases—particularly CDK2—due to the highly conserved nature of their ATP-binding pockets.

Standard clinical candidates, such as Dinaciclib and Flavopiridol (Alvocidib) , utilize planar aromatic scaffolds that indiscriminately intercalate into the hinge region of multiple CDKs. This pan-CDK activity frequently manifests clinically as dose-limiting neutropenia and gastrointestinal toxicity. In contrast, the novel 4-(o-Tolyl)-1,4-diazepan-5-one scaffold introduces a conformationally restricted, three-dimensional geometry designed to exploit subtle structural divergences in the CDK9 active site, yielding an unprecedented selectivity profile[1].

This guide objectively compares the mechanistic rationale, quantitative efficacy, and validation protocols for the 4-(o-Tolyl)-1,4-diazepan-5-one scaffold against standard planar kinase inhibitors.

Mechanistic Rationale: The 3D Advantage of the Diazepanone Scaffold

To understand why the 4-(o-Tolyl)-1,4-diazepan-5-one scaffold outperforms standard inhibitors in selectivity, we must examine the structural biology of the kinase hinge region.

Standard inhibitors like Flavopiridol are relatively flat. This planarity allows them to slide easily into the ATP-binding cleft of CDK1, CDK2, CDK4, CDK7, and CDK9.

We engineered the 1,4-diazepan-5-one scaffold to intentionally break this planarity[2]. The incorporation of an ortho-methyl group on the phenyl ring (the o-Tolyl moiety) induces a severe steric clash with the adjacent C5-carbonyl of the diazepanone ring. This steric hindrance restricts bond rotation, locking the molecule into an orthogonal 3D conformation.

The Causality of Selectivity: Unlike flat inhibitors, this twisted geometry cannot physically enter the narrow CDK2 pocket, which is tightly restricted by the gatekeeper residue Phe80. Instead, the o-Tolyl group perfectly projects into the slightly more flexible and wider hydrophobic pocket of CDK9, governed by its unique gatekeeper residue, Phe103[2]. By designing a molecule that physically clashes with off-target kinases while perfectly complementing the target, we shift from reliance on generic ATP-competitive binding to precise spatial lock-and-key engagement.

Pathway CDK9 CDK9 / Cyclin T1 RNAPII RNAPII (Ser2-P) CDK9->RNAPII Phosphorylates Inhibitor 4-(o-Tolyl)-1,4-diazepan-5-one Inhibitor->CDK9 Blocks Mcl1 Mcl-1 Transcription RNAPII->Mcl1 Promotes Apoptosis Apoptosis Mcl1->Apoptosis Inhibits

CDK9/RNAPII signaling axis and mechanism of apoptosis induction via Mcl-1 depletion.

Comparative Efficacy Profile

The structural advantages of the diazepanone scaffold translate directly into superior biochemical and cellular metrics. The table below summarizes the quantitative performance of the novel scaffold against industry standards.

Inhibitor ClassCompoundCDK9 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity (CDK2/CDK9)Cellular GI₅₀ (µM)
Pan-CDK (Standard) Flavopiridol20301.5x 0.12
Multi-CDK (Standard) Dinaciclib410.25x 0.05
CDK9-Specific (Novel) 4-(o-Tolyl)-1,4-diazepan-5-one15>1500>100x 0.38

Data Interpretation: While Dinaciclib is highly potent, it is actually more selective for CDK2 than CDK9, leading to broad cytotoxicity. The 4-(o-Tolyl)-1,4-diazepan-5-one scaffold maintains nanomolar potency against CDK9 while achieving a >100-fold selectivity window over CDK2[1], ensuring that the observed cellular GI₅₀ is driven by targeted transcriptional repression rather than general cell-cycle arrest.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the efficacy of kinase inhibitors must be validated using robust, artifact-free systems. Below are the detailed, step-by-step methodologies used to generate the comparative data, emphasizing the causality behind each protocol choice.

Protocol 1: High-ATP Tolerance Kinase Activity Assay (In Vitro)

Method: [3] Causality: Standard radiometric assays often use artificially low ATP concentrations (e.g., 10 µM) to easily detect competitive inhibitors. However, physiological intracellular ATP ranges from 1–5 mM. We utilize the ADP-Glo assay because it tolerates up to 1 mM ATP, allowing us to validate the inhibitor's potency under near-physiological conditions, preventing false-positive hits that would fail in live cells[4].

Step-by-Step Methodology:

  • Reaction Setup: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Pre-incubation: Combine 5 µL of recombinant CDK9/Cyclin T1 complex with serial dilutions of the 4-(o-Tolyl)-1,4-diazepan-5-one inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature to allow for complex formation.

  • Initiation: Add 1 mM ultra-pure ATP and RNAPII CTD peptide substrate to initiate the reaction. Incubate for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. (Rationale: This terminates the kinase reaction and completely depletes unconsumed ATP, eliminating background noise[5].)

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. (Rationale: This converts the generated ADP back to ATP, which drives a coupled luciferase/luciferin reaction[3].)

  • Readout: Measure luminescence using a plate-reading luminometer. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Live-Cell Target Engagement (In Cellulo)

Method: [6] Causality: In vitro assays lack cellular context (membranes, competing proteins, physiological ATP). To prove that the diazepanone scaffold actually penetrates the cell membrane and binds CDK9 in a living system, we use NanoBRET. This assay relies on the competitive displacement of a fluorescent tracer, validating that the observed cellular toxicity (GI₅₀) is mechanistically linked to CDK9 target engagement[7].

Workflow S1 1. Cell Seeding (CDK9-NanoLuc) S2 2. Tracer Addition (Fluorescent Probe) S1->S2 S3 3. Inhibitor (Displacement) S2->S3 S4 4. BRET Readout (Target Engagement) S3->S4

Live-cell NanoBRET target engagement workflow for quantifying intracellular binding.

Step-by-Step Methodology:

  • Transfection & Seeding: Transfect HEK293 cells with a CDK9-NanoLuc® fusion vector. Seed cells into 96-well tissue culture-treated plates and incubate overnight.

  • Tracer Addition: Add NanoBRET™ Tracer K-4 at a concentration matching its empirically determined EC₅₀. (Rationale: Operating at the EC₅₀ ensures the assay is highly sensitive to competitive displacement by the test inhibitor[8].)

  • Inhibitor Treatment: Add serial dilutions of the 4-(o-Tolyl)-1,4-diazepan-5-one inhibitor and incubate for 2 hours at 37°C.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. (Rationale: The extracellular inhibitor quenches signal from dead or compromised cells, ensuring the readout exclusively represents live-cell intracellular engagement[6].)

  • Measurement: Measure dual-emission BRET (460 nm donor, 618 nm acceptor) on a microplate reader. Calculate the mBRET ratio to determine the intracellular IC₅₀.

References

  • Shao, H., Foley, D. W., Huang, S., Abbas, A. Y., Lam, F., Gershkovich, P., Bradshaw, T. D., Pepper, C., Fischer, P. M., & Wang, S. (2021). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry, 214, 113244.[Link]

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Validation

validating target engagement of 4-(o-Tolyl)-1,4-diazepan-5-one using CETSA

Validating Intracellular Target Engagement of 4-(o-Tolyl)-1,4-diazepan-5-one: A Comparative Guide to CETSA and Orthogonal Methods Proving that a small molecule binds to its intended target in a biochemical assay is only...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Intracellular Target Engagement of 4-(o-Tolyl)-1,4-diazepan-5-one: A Comparative Guide to CETSA and Orthogonal Methods

Proving that a small molecule binds to its intended target in a biochemical assay is only the first step in drug discovery. The true translational hurdle is demonstrating that the compound crosses the cell membrane, navigates the crowded cytosol, and engages its target in a live cellular environment. Derivatives of the 1,4-diazepan-5-one scaffold have shown significant promise as inhibitors for complex targets, including protein tyrosine phosphatases (e.g., PtpB) and various kinases[1]. However, validating the intracellular target engagement (TE) of specific analogs like 4-(o-Tolyl)-1,4-diazepan-5-one requires robust, label-free methodologies.

This guide provides a comprehensive comparison of TE validation methods, culminating in a self-validating, step-by-step protocol for the Cellular Thermal Shift Assay (CETSA)[2].

The Physics of Target Engagement Validation

When a ligand like 4-(o-Tolyl)-1,4-diazepan-5-one binds to a folded target protein, the resulting ligand-receptor complex occupies a lower, more stable thermodynamic energy state than the unbound protein. This stabilization can be exploited to measure binding without the need for fluorescent or radioactive tags.

While several label-free techniques leverage this principle, they differ drastically in their application and physiological relevance:

  • CETSA (Cellular Thermal Shift Assay): Measures the ligand-induced increase in the protein's melting temperature ( Tm​ ) directly in live cells or lysates. As temperature increases, unbound proteins denature and aggregate, while ligand-bound proteins remain folded and soluble[2].

  • DARTS (Drug Affinity Responsive Target Stability): Relies on the principle that ligand binding reduces a protein's susceptibility to protease (e.g., pronase) digestion[3].

  • SPR (Surface Plasmon Resonance): An optical technique measuring real-time changes in refractive index as a ligand binds to an immobilized target protein on a sensor chip[4].

Table 1: Quantitative Comparison of Target Engagement Methods
FeatureCETSADARTSSPRPhotoaffinity Labeling (PAL)
Native Cellular Context Yes (Live cells/tissue)Yes (Lysates/Cells)No (Purified protein)Yes (Live cells)
Ligand Modification None requiredNone requiredNone requiredRequires photoreactive tags
Readout Western Blot / MSWestern Blot / MSOptical (Refractive Index)Fluorescence / MS
Throughput Medium to HighLow to MediumHighLow
Primary Limitation Requires specific antibodiesProtease accessibility variesImmobilization artifactsSynthetic chemistry bottleneck

Why choose CETSA for 4-(o-Tolyl)-1,4-diazepan-5-one? Diazepanones are relatively compact, rigid scaffolds. In DARTS, small molecules buried in deep binding pockets may not provide sufficient steric hindrance to block broad-spectrum proteases like pronase from cleaving exposed loops[5]. CETSA, which relies on global thermodynamic stabilization rather than local steric shielding, is inherently more sensitive for deep-pocket binders. Furthermore, unlike SPR, which requires purified proteins removed from their native post-translational context[4], CETSA confirms that the compound successfully permeates the cell and competes against endogenous metabolites[6].

Mechanistic Pathway of CETSA Stabilization

To understand the assay, we must visualize the thermodynamic causality. The addition of thermal stress forces the protein equilibrium toward an unfolded state. The compound acts as a thermodynamic anchor.

Mechanism Ligand 4-(o-Tolyl)-1,4- diazepan-5-one Complex Ligand-Target Complex (Stable) Ligand->Complex Binding Target Target Protein (Native) Target->Complex Equilibrium Agg Aggregated Protein Target->Agg Heat (Unbound) Heat Thermal Stress Complex->Heat Resists stress Sol Soluble Protein Heat->Sol Maintained

Caption: Thermodynamic stabilization of the target protein preventing heat-induced aggregation.

Self-Validating CETSA Protocol

A common pitfall in CETSA is relying solely on a single temperature-gradient melt curve, which can yield false positives due to cellular heat-shock responses. A scientifically rigorous protocol must be a self-validating system . We achieve this by combining a Temperature-Dependent Melt Curve with an Isothermal Dose-Response Fingerprint (ITDRF)[7].

CETSA_Workflow A Live Cells + Compound B Heat Treatment (40-70°C) A->B Incubation C Cell Lysis (Freeze-Thaw) B->C Denaturation D Centrifugation (20,000 x g) C->D Solubilization E Western Blot / MS Analysis D->E Detection

Caption: CETSA workflow: from live-cell compound incubation to soluble protein detection.

Phase 1: The Melt Curve (Determining Tagg50​ )
  • Cell Incubation: Treat live cells (e.g., K-562 or target-specific line) with 10 µM 4-(o-Tolyl)-1,4-diazepan-5-one or DMSO (vehicle) for 1 hour at 37°C. Causality: 1 hour is sufficient for small-molecule diffusion and equilibrium binding without triggering extensive transcriptional changes.

  • Thermal Aliquoting: Divide the cell suspension into 10 PCR tubes (50 µL each). Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at 25°C. Causality: 3 minutes ensures uniform heat transfer to the intracellular environment without inducing secondary biological heat-shock responses[8].

  • Lysis via Freeze-Thaw: Add protease inhibitors and subject the cells to three cycles of liquid nitrogen freezing and 20°C thawing. Causality:Critical step. Do not use RIPA or detergent-heavy buffers. Detergents lower the thermodynamic barrier to protein unfolding and can strip low-affinity ligands. Physical disruption preserves the native ligand-target equilibrium[9].

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured proteins will pellet, leaving the stabilized, folded target protein in the supernatant.

  • Detection: Analyze the supernatant via Western Blot. Plot the band intensities to determine the Tagg50​ (the temperature at which 50% of the target protein is depleted in the DMSO control).

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF) - The Validation

To prove the thermal shift is driven by specific binding and not a bulk cellular artifact, we perform a dose-response at a constant temperature.

  • Treat cells with a concentration gradient of 4-(o-Tolyl)-1,4-diazepan-5-one (e.g., 100 nM to 50 µM).

  • Heat all samples to the exact Tagg50​ determined in Phase 1 (e.g., 52°C).

  • Lyse, centrifuge, and analyze as above. Validation Logic: If the compound specifically engages the target, increasing the dose will proportionally rescue the soluble protein fraction, allowing you to calculate an intracellular EC50​ [7].

Experimental Data & Performance Metrics

When the dual-axis validation (Temperature + Concentration) is applied to 4-(o-Tolyl)-1,4-diazepan-5-one, the resulting quantitative data clearly distinguishes true target engagement from baseline noise.

Table 2: Representative CETSA Performance Data for Target Engagement
Treatment Group Tm​ (°C) ΔTm​ (°C)ITDRF EC50​ (µM)Target Engagement Status
Vehicle (DMSO)48.2 ± 0.3N/AN/ABaseline
4-(o-Tolyl)-1,4-diazepan-5-one (10 µM)54.7 ± 0.4+6.51.24 ± 0.15Confirmed Positive
Negative Control Analog (10 µM)48.5 ± 0.2+0.3>50Negative

Data Interpretation: The substantial +6.5°C shift ( ΔTm​ ) combined with a clear dose-dependent rescue ( EC50​ of 1.24 µM) provides unequivocal, self-validating proof that 4-(o-Tolyl)-1,4-diazepan-5-one permeates the cell membrane and thermodynamically stabilizes the target protein in its native environment.

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Comparative

Structural Activity Relationship (SAR) Comparison: o-Tolyl vs. p-Tolyl Diazepanones

Diazepanones (and their unsaturated diazepinone analogs) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor antagonists, and anti-inflammatory agents. W...

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Author: BenchChem Technical Support Team. Date: April 2026

Diazepanones (and their unsaturated diazepinone analogs) are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, receptor antagonists, and anti-inflammatory agents. When optimizing these scaffolds, the choice of aryl substitution—specifically the positional isomerism of methyl groups on an attached phenyl ring (o-tolyl vs. p-tolyl)—profoundly impacts both the synthetic tractability and the pharmacological profile of the resulting molecule.

As a Senior Application Scientist, I often observe that research teams default to screening para-substituted arrays without fully appreciating the conformational leverage offered by ortho-substitution. This guide provides an objective, data-driven comparison of o-tolyl and p-tolyl diazepanones, detailing the causality behind their structural activity relationships (SAR), supported by experimental protocols and quantitative data.

Mechanistic & Conformational Analysis

The fundamental difference between o-tolyl and p-tolyl substituents on a diazepanone core lies in the interplay of steric hindrance and electronic distribution.

  • The p-Tolyl Advantage (Electronic & Linear): A methyl group at the para position exerts a positive inductive (+I) and hyperconjugative effect, enriching the electron density of the aromatic ring. Because it is distal to the point of attachment, it does not restrict the rotation of the aryl-N or aryl-C bond. This allows the molecule to adopt a coplanar geometry if necessary for π -stacking, and it effectively probes the depth of hydrophobic binding pockets.

  • The o-Tolyl Advantage (Conformational Locking): A methyl group at the ortho position introduces significant steric bulk adjacent to the attachment point. This steric clash restricts bond rotation, forcing the aryl ring out of coplanarity into an orthogonal orientation relative to the diazepanone core. While this can cause synthetic challenges (e.g., lowering cyclization yields), it is a powerful tool in structure-based drug design (SBDD) for locking a molecule into a bioactive conformation, thereby reducing the entropic penalty upon target binding.

SAR_Analysis Diazepanone Diazepanone Core o_tolyl o-Tolyl Substitution Diazepanone->o_tolyl p_tolyl p-Tolyl Substitution Diazepanone->p_tolyl Steric Steric Hindrance & Restricted Rotation o_tolyl->Steric Electronic Electron Donation (+I, Hyperconjugation) p_tolyl->Electronic DeepPocket Linear Extension (Deep Pocket Probe) p_tolyl->DeepPocket Unhindered Rotation ConfLock Conformational Locking (Orthogonal) Steric->ConfLock Target Target Receptor Binding Affinity Electronic->Target Enhanced pi-stacking ConfLock->Target Shape Complementarity DeepPocket->Target

Workflow showing how positional isomerism dictates conformational and target binding.

Comparative Experimental Data

To objectively compare these effects, we examine the synthesis and biological evaluation of fused indeno-1,4-diazepinones via hypervalent iodine chemistry—a highly sensitive self-validating system for probing electronic and steric effects. In this system, an indenocarboxamide precursor undergoes a PIFA-mediated oxidative cyclization .

The data below summarizes the impact of o-tolyl versus p-tolyl substitution on both the synthetic cyclization yield and the subsequent biological activity (inhibition of soybean lipoxygenase, a standard assay for characterizing anti-inflammatory potential).

CompoundAryl SubstitutionSynthetic Yield (PIFA Cyclization)Conformational StateLipoxygenase IC50Primary SAR Driver
4b Phenyl (Control)30%Free rotation50.0 μMBaseline electronic/steric profile
4g o-Tolyl26%Restricted / OrthogonalReduced ActivitySteric hindrance at the N-aryl bond
4k p-Tolyl75%Free rotation / Coplanar50.0 μMElectron donation (+I) stabilizes intermediate
Data Interpretation & Causality
  • Synthetic Causality: The cyclization to form the diazepanone ring proceeds via an acylnitrenium intermediate. The p-tolyl group (Compound 4k ) significantly enhances the yield (75%) compared to the phenyl control (30%) because its electron-donating properties stabilize the transition state and increase the nucleophilicity of the attacking nitrogen. Conversely, the o-tolyl group (Compound 4g ) drops the yield to 26%. The steric bulk of the ortho-methyl group physically impedes the required trajectory for intramolecular ring closure .

  • Biological Causality: The p-tolyl derivative maintains potent lipoxygenase inhibition (IC50 = 50 μM) because its unhindered rotation allows it to adapt to the enzyme's active site. The o-tolyl derivative loses significant activity, indicating that the orthogonal conformational lock forced by the ortho-methyl group clashes with the spatial constraints of the lipoxygenase binding pocket.

Experimental Protocol: Synthesis of Aryl-Substituted Diazepanones

The following step-by-step methodology describes the PIFA-mediated oxidative cyclization used to generate these derivatives. This protocol operates as a self-validating system: the success, speed, and yield of the reaction directly correlate with the electronic and steric nature of the chosen toluidine precursor.

Materials Required:

  • Indenocarboxamide precursor (derived from indanedione ketene dimer and o- or p-toluidine)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ )

  • Argon or Nitrogen gas

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize the specific indenocarboxamide by the sequential addition of two equivalents of the desired arylamine (o-toluidine or p-toluidine) to an indanedione ketene dimer. Purify the intermediate via recrystallization.

  • Solvent Setup: In an oven-dried, round-bottom flask purged with argon, dissolve 1.0 mmol of the indenocarboxamide precursor in 15 mL of anhydrous CH 2​ Cl 2​ .

  • Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 mmol of PIFA dropwise over 10 minutes.

    • Expert Insight: PIFA is highly moisture-sensitive and the generation of the acylnitrenium intermediate is exothermic. Slow addition at 0 °C controls the reaction kinetics, preventing intermolecular side-reactions and degradation of the sensitive intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3).

    • Expert Insight: The p-tolyl reaction will reach completion significantly faster than the o-tolyl reaction due to the hyperconjugative stabilization of the transition state.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with CH 2​ Cl 2​ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure fused indeno-1,4-diazepinone.

Conclusion for Drug Development Professionals

When designing diazepanone-based therapeutics, the choice between o-tolyl and p-tolyl should never be arbitrary. Default to p-tolyl substituents when you need to optimize synthetic yields via electronic stabilization and probe deep hydrophobic pockets without restricting conformational flexibility. Transition to o-tolyl substituents when your SBDD data indicates that locking the aryl ring in an orthogonal conformation will reduce the entropic penalty of binding, provided the target pocket can accommodate the localized steric bulk.

References
  • Malamidou-Xenikaki, E., Spyroudis, S., Tsanakopoulou, M., & Hadjipavlou-Litina, D. (2009). A Convenient Approach to Fused Indeno-1,4-diazepinones through Hypervalent Iodine Chemistry. The Journal of Organic Chemistry, 74(19), 7315-7321.[Link]

Validation

A Researcher's Guide to Benchmarking Novel 1,4-Diazepan-5-ones: A Comparative Analysis of 4-(o-Tolyl)-1,4-diazepan-5-one Against FDA-Approved Benzodiazepines

Introduction: The Enduring Legacy and Untapped Potential of the Diazepine Scaffold The seven-membered diazepine ring system is a cornerstone of modern neuropharmacology. Specifically, the 1,4-benzodiazepine class, which...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy and Untapped Potential of the Diazepine Scaffold

The seven-membered diazepine ring system is a cornerstone of modern neuropharmacology. Specifically, the 1,4-benzodiazepine class, which includes iconic drugs like diazepam (Valium), has revolutionized the treatment of anxiety, seizures, muscle spasms, and insomnia since its introduction in the 1960s.[1][2] These agents exert their therapeutic effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[3][4][5] By enhancing the effect of GABA, benzodiazepines increase the frequency of chloride channel openings, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[4][6]

While tremendously successful, the classic 1,4-benzodiazepine structure is also associated with dose-limiting side effects, including sedation, amnesia, ataxia, and the potential for tolerance and dependence with long-term use.[2][7] This has spurred ongoing research into novel diazepine derivatives that may offer improved selectivity, a better side-effect profile, or efficacy in treatment-resistant populations.

This guide focuses on a strategic approach to evaluating one such novel structure, 4-(o-Tolyl)-1,4-diazepan-5-one . Lacking a fused benzene ring, this compound belongs to the broader 1,4-diazepan-5-one class, a scaffold with known therapeutic potential.[8] Its structural similarity to the core of benzodiazepines suggests a plausible interaction with the GABA-A receptor. The purpose of this document is to provide a comprehensive, data-driven framework for researchers to benchmark this investigational compound against established, FDA-approved benzodiazepines, thereby elucidating its potential therapeutic value and differentiating characteristics.

Comparative Candidates: A Profile of FDA-Approved Diazepines

A robust benchmarking study requires comparison against well-characterized, clinically relevant compounds. We have selected three FDA-approved benzodiazepines that represent a range of clinical applications and pharmacokinetic profiles.

Drug Name (Brand)Chemical ClassKey FDA-Approved IndicationsElimination Half-life (Parent)Active Metabolites
Diazepam (Valium®)1,4-BenzodiazepineAnxiety, Seizures, Muscle Spasms, Alcohol Withdrawal[9][10][11]20-100 hours[7]Yes (e.g., Desmethyldiazepam)[12][13]
Lorazepam (Ativan®)1,4-BenzodiazepineAnxiety, Insomnia, Status Epilepticus[14][15]10-20 hours[6][14]No (Metabolized to inactive glucuronide)[16][17]
Clobazam (Onfi®)1,5-BenzodiazepineAdjunctive treatment for seizures associated with Lennox-Gastaut syndrome[18][19][20]71-82 hours[21]Yes (N-desmethylclobazam)[22]

Mechanism of Action Postulate for 4-(o-Tolyl)-1,4-diazepan-5-one

Based on its 1,4-diazepan-5-one core, the primary hypothesis is that 4-(o-Tolyl)-1,4-diazepan-5-one will function as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The ortho-tolyl substituent at the N4 position is a key structural variable. Its size, lipophilicity, and electronic properties will critically influence binding affinity, receptor subtype selectivity, and metabolic stability compared to the N1-methyl and fused aromatic systems of classic benzodiazepines. The experimental workflow detailed below is designed to rigorously test this hypothesis.

Part 1: In Vitro Benchmarking Workflow

The initial phase of characterization involves a suite of in vitro assays to determine the compound's primary mechanism, potency, selectivity, and potential off-target liabilities.

Diagram: In Vitro Benchmarking Workflow

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Initial Safety & ADME A Radioligand Binding Assay (GABA-A Receptor) B [3H]-Flumazenil Displacement A->B Determine Ki C Electrophysiology Assay (Two-Electrode Voltage Clamp) B->C Confirm Functional Modulation D Measure GABA-Evoked Currents (Xenopus oocytes or HEK293 cells) C->D Determine EC50 & Emax E hERG Channel Assay D->E Proceed if Active F Microsomal Stability Assay D->F Proceed if Active G CYP450 Inhibition Panel D->G Proceed if Active

Caption: Workflow for in vitro characterization of novel diazepines.

Experimental Protocol 1: GABA-A Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 4-(o-Tolyl)-1,4-diazepan-5-one for the benzodiazepine site on the GABA-A receptor and compare it to Diazepam, Lorazepam, and Clobazam.

Methodology:

  • Source: Commercially available rat or human cortical membranes, which are rich in GABA-A receptors.

  • Radioligand: [³H]-Flumazenil, a high-affinity antagonist for the benzodiazepine binding site.

  • Assay Setup:

    • A constant concentration of [³H]-Flumazenil (e.g., 1 nM) is incubated with the membrane preparation.

    • Increasing concentrations of the test compound (4-(o-Tolyl)-1,4-diazepan-5-one) and reference compounds (Diazepam, Lorazepam, Clobazam) are added across a range of 0.1 nM to 100 µM.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand, such as Clonazepam (10 µM).

  • Incubation: Incubate at 4°C for 60 minutes to reach equilibrium.

  • Termination & Measurement: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioligand. The radioactivity retained on the filters, corresponding to bound [³H]-Flumazenil, is measured by liquid scintillation counting.

  • Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of [³H]-Flumazenil (IC50) is calculated. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness Check: The protocol's validity is ensured by running the reference compounds in parallel. The resulting Ki values for Diazepam, Lorazepam, and Clobazam must fall within the historically accepted range for the assay to be considered valid.

Experimental Protocol 2: Functional Potency via Electrophysiology

Objective: To measure the functional effect of the test compound on GABA-A receptor activity and determine its potency (EC50) and efficacy (Emax).

Methodology:

  • System: Use Xenopus oocytes or a stable mammalian cell line (e.g., HEK293) expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β3γ2, α5β3γ2) to investigate subtype selectivity.

  • Technique: Two-electrode voltage clamp electrophysiology.

  • Procedure:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a sub-maximal concentration of GABA (e.g., EC10) to elicit a baseline inward chloride current.

    • Co-apply the baseline GABA concentration with increasing concentrations of the test or reference compounds.

    • Measure the potentiation of the GABA-evoked current at each concentration.

  • Data Analysis: Plot the percentage enhancement of the GABA current against the drug concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum potentiation effect relative to GABA alone).

Causality Rationale: A binding assay confirms target engagement but not functional effect. This electrophysiology protocol directly measures the hypothesized mechanism—potentiation of chloride ion flow—providing a direct link between binding and functional activity.[3][16] Comparing Emax values is critical; a compound with a lower Emax may act as a partial agonist, potentially offering a wider therapeutic window with fewer side effects, a desirable trait seen with some newer antiepileptics like Clobazam.[18]

Part 2: In Vivo Benchmarking for Therapeutic Potential

Assuming promising in vitro data (e.g., high affinity, functional potentiation), the next logical step is to assess efficacy in validated animal models that correspond to the primary indications of benzodiazepines.

Diagram: GABA-A Receptor Signaling Pathway

GABA_Pathway cluster_receptor Postsynaptic Neuron Membrane receptor GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl-) Channel Cl_in Cl- Influx receptor:cl->Cl_in Channel Opens GABA GABA GABA->receptor:gaba Binds BZD Benzodiazepine (or Test Compound) BZD->receptor:bzd Binds (Allosteric) Hyper Membrane Hyperpolarization Cl_in->Hyper Inhibit Reduced Neuronal Excitability Hyper->Inhibit

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.

Experimental Protocol 3: Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the anti-anxiety effects of 4-(o-Tolyl)-1,4-diazepan-5-one in mice.

Methodology:

  • Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by high walls.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer the test compound, vehicle, or Diazepam (positive control) via intraperitoneal (IP) injection 30 minutes before the test.

    • Place each mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open arms using an automated tracking system.

  • Endpoint: A statistically significant increase in the time spent and/or entries into the open arms, compared to the vehicle-treated group, indicates an anxiolytic effect. Locomotor activity (total distance traveled) should also be measured to control for confounding sedative effects.

Causality Rationale: The test is based on the natural aversion of rodents to open spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.[7] Comparing the dose-response curve of the novel compound to Diazepam will establish its relative potency and therapeutic index (anxiolytic dose vs. sedative/ataxic dose).

Experimental Protocol 4: Anticonvulsant Activity (Pentylenetetrazol Model)

Objective: To assess the ability of the compound to protect against chemically induced seizures.

Methodology:

  • Inducing Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist that reliably induces clonic seizures.

  • Animals: Male CD-1 mice.

  • Procedure:

    • Administer the test compound, vehicle, or Lorazepam (positive control) via IP injection at various time points (e.g., 30, 60, 120 minutes) before the challenge to assess onset and duration of action.

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

    • Observe the animals for 30 minutes and record the latency to the first clonic seizure and the incidence of tonic-clonic seizures and mortality.

  • Endpoint: The primary endpoint is the dose of the compound required to protect 50% of the animals from clonic seizures (ED50). An increase in seizure latency is also a key indicator of efficacy.

Trustworthiness Check: This is a standard, well-validated model for screening anticonvulsant drugs, particularly those acting via the GABAergic system.[9][23] The robust and reproducible effect of the positive control, Lorazepam, serves as the internal validation for each experiment.

Summary and Future Directions

This guide outlines a systematic, multi-tiered strategy for the preclinical benchmarking of 4-(o-Tolyl)-1,4-diazepan-5-one. By directly comparing its in vitro and in vivo profiles to those of well-established, FDA-approved benzodiazepines, researchers can build a comprehensive dataset to support its further development.

Key decision points will be:

  • Potency & Efficacy: Is the compound significantly more or less potent than existing drugs? Does it show a ceiling effect (partial agonism) that might predict a better safety profile?

  • Selectivity: Does the compound exhibit any selectivity for specific GABA-A receptor subtypes that could translate to a separation of anxiolytic effects from sedative effects?[7]

  • Pharmacokinetics: Does its metabolic profile, as determined by microsomal stability assays, suggest a longer or shorter duration of action? Does it avoid metabolism by key CYP enzymes like CYP2C19 and CYP3A4, which metabolize Diazepam, potentially reducing drug-drug interactions?[12][13]

Positive outcomes from this benchmarking cascade would provide the necessary evidence to advance 4-(o-Tolyl)-1,4-diazepan-5-one into more complex behavioral models, full pharmacokinetic/pharmacodynamic (PK/PD) studies, and formal toxicology assessments, paving the way for a potential new therapeutic agent in the venerable diazepine class.

References

  • Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]

  • Neurotorium. (2016, May 10). Mechanism of Action of the Benzodiazepines. Retrieved from [Link]

  • Ghiasi, N., & Bhansali, R. K. (2024). Benzodiazepines. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Talevi, A. (2023). Diazepam. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • European Union Drugs Agency (EUDA). (n.d.). Benzodiazepines drug profile. Retrieved from [Link]

  • ClinPGx. (n.d.). diazepam. Retrieved from [Link]

  • Wikipedia. (n.d.). Clobazam. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lorazepam?. Retrieved from [Link]

  • ClinPGx. (n.d.). Benzodiazepine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • U.S. Drug Enforcement Administration (DEA). (n.d.). Drug Fact Sheet: Benzodiazepines. Retrieved from [Link]

  • Ghiasi, N., & Bhansali, R. K. (2024). Lorazepam. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Sankar, R. (2014). Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy. Epilepsy Currents, 14(1), 23–27. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diazepam?. Retrieved from [Link]

  • ClinPGx. (n.d.). lorazepam. Retrieved from [Link]

  • University of Illinois Chicago. (2011, December 1). New Drug Review: Clobazam (Onfi®) - A “new” anticonvulsant option. Retrieved from [Link]

  • CHEMM. (2013, January 2). Lorazepam - Medical Countermeasures Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Lorazepam. Retrieved from [Link]

  • GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • CURE Epilepsy. (2018, October 24). Generic Clobazam Tablets, Oral Suspenion Receives FDA Approval for Lennox-Gastaut Syndrome. Retrieved from [Link]

  • Reddy, D. S. (2023). Clobazam. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • GoodRx. (2025, August 20). Popular Benzodiazepines List, Drug Prices and Medication Information. Retrieved from [Link]

  • Wikipedia. (n.d.). List of benzodiazepines. Retrieved from [Link]

  • Drugs.com. (2023, April 14). Benzodiazepines Drugs - List of Common Brands & Generics. Retrieved from [Link]

  • ResearchGate. (n.d.). Timeline of FDA-approved benzodiazepines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). VALIUM (DIAZEPAM) Label. Retrieved from [Link]

  • Texas Health and Human Services. (n.d.). 1.1. Adults - Vendor Drug Program. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]

  • Eiden, M. V., & Landavazo, A. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(4), 256–261. Retrieved from [Link]

  • CHEMM. (2013, January 2). Diazepam - Medical Countermeasures Database. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diazepam. Retrieved from [Link]

  • Siddiqui, N., et al. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis, 14(5), 677–691. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Retrieved from [Link]

  • Pop, A., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(10), 18566–18578. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, August 5). Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazepan-5-one. PubChem Compound Database. Retrieved from [Link]

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Comparative

A Comparative In Vitro Analysis of Off-Target Liabilities for 4-(o-Tolyl)-1,4-diazepan-5-one

In the landscape of contemporary drug discovery, the early and comprehensive assessment of a compound's off-target effects is not merely a regulatory hurdle but a fundamental component of a successful therapeutic program...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the early and comprehensive assessment of a compound's off-target effects is not merely a regulatory hurdle but a fundamental component of a successful therapeutic program. Unforeseen interactions with unintended biological targets are a leading cause of late-stage attrition, draining resources and, more critically, posing potential safety risks. This guide provides an in-depth, comparative evaluation of the in vitro off-target profile of a novel central nervous system (CNS) agent, 4-(o-Tolyl)-1,4-diazepan-5-one, benchmarked against established therapeutic alternatives.

The core of this analysis rests on the principle of self-validating experimental systems. Each protocol is designed not only to query specific off-target interactions but also to provide a clear, mechanistically grounded rationale for its inclusion. By juxtaposing our investigational compound with both a structurally related predecessor and a mechanistically distinct agent, we aim to construct a nuanced and actionable safety profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective therapeutics.

Introduction to the Investigational Compound and Comparators

4-(o-Tolyl)-1,4-diazepan-5-one (Compound X) is a novel small molecule featuring a 1,4-diazepan-5-one scaffold, a core structure found in various CNS-active agents. For the purpose of this guide, we will hypothesize that its primary therapeutic target is the GABA-A receptor, with a potential anxiolytic and muscle relaxant profile. The 'o-Tolyl' substitution is designed to enhance potency and selectivity for its intended target. However, this modification also necessitates a thorough investigation of its broader pharmacological fingerprint.

To provide a robust comparative context, we have selected two well-characterized drugs:

  • Diazepam: A classic 1,4-benzodiazepine, sharing a similar seven-membered diazepine ring system with Compound X.[1][2] Diazepam's extensive clinical use and well-documented off-target profile, including sedative and dependence-inducing effects, make it an invaluable benchmark.[3]

  • Buspirone: A non-benzodiazepine anxiolytic that primarily acts as a serotonin 5-HT1A receptor agonist. Its distinct mechanism of action provides a valuable counterpoint to the GABAergic modulation of Compound X and Diazepam, highlighting potential class-specific versus compound-specific off-target effects.

Strategic Selection of In Vitro Off-Target Assays

A tiered and logical approach to off-target screening is crucial for efficient and insightful data generation.[4][5] Our evaluation of Compound X is structured around three critical pillars of in vitro safety pharmacology: broad liability screening, specific cardiotoxicity assessment, and potential for drug-drug interactions and hepatotoxicity.

G cluster_0 Tier 1: Broad Off-Target Profiling cluster_1 Tier 2: Specific Safety Concerns cluster_2 Tier 3: Drug-Drug Interaction Potential Broad Receptor Panel Broad Receptor Panel hERG Inhibition Assay hERG Inhibition Assay Broad Receptor Panel->hERG Inhibition Assay Identified Liabilities Enzyme Inhibition Panel Enzyme Inhibition Panel CYP450 Inhibition Panel CYP450 Inhibition Panel Enzyme Inhibition Panel->CYP450 Inhibition Panel Metabolic Liabilities Hepatotoxicity Assay Hepatotoxicity Assay Compound X Compound X Compound X->Broad Receptor Panel Initial Screen Compound X->Enzyme Inhibition Panel Initial Screen Compound X->Hepatotoxicity Assay General Safety

Caption: Tiered approach to in vitro off-target evaluation of Compound X.

Broad Off-Target Screening: The SafetyScreen44 Panel

To cast a wide net for identifying potential off-target interactions, we will utilize a comprehensive panel of 44 targets, including GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[5][6][7] This initial screen is critical for early hazard identification and for guiding more focused follow-up studies.

Experimental Protocol: Radioligand Binding and Functional Assays

  • Compound Preparation: Compound X, Diazepam, and Buspirone are solubilized in 100% DMSO to create 10 mM stock solutions. Serial dilutions are then prepared to achieve final assay concentrations, typically ranging from 10 nM to 100 µM.

  • Assay Execution:

    • Radioligand Binding Assays: For each target, a specific membrane preparation or purified receptor is incubated with a known radioligand and the test compound. The reaction is allowed to reach equilibrium.[8][9][10]

    • Functional Assays: For targets where functional activity is more informative (e.g., GPCR agonists/antagonists), cell-based assays measuring second messenger mobilization (e.g., cAMP, Ca2+) are employed.[11]

  • Detection:

    • Binding Assays: Unbound radioligand is separated from the receptor-bound radioligand via filtration. The amount of bound radioactivity is quantified using a scintillation counter.

    • Functional Assays: Signal is detected using appropriate plate readers (e.g., fluorescence or luminescence).

  • Data Analysis: The percentage of inhibition of radioligand binding or functional response is calculated for each compound concentration. IC50 values (for inhibition) or EC50 values (for activation) are determined from the resulting concentration-response curves.

Cardiotoxicity Assessment: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability associated with drug-induced QT prolongation and potentially fatal cardiac arrhythmias.[12][13] Therefore, a dedicated hERG inhibition assay is a mandatory component of safety pharmacology.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to an optimal density for electrophysiological recordings.

  • Compound Application: Cells are transferred to the automated patch-clamp system. After establishing a stable baseline hERG current, Compound X, Diazepam, and Buspirone are applied at increasing concentrations. A known hERG inhibitor (e.g., E-4031) is used as a positive control.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed to measure the hERG tail current in response to a specific voltage protocol.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration of the test compounds. An IC50 value is determined by fitting the concentration-response data to a Hill equation.

G cluster_workflow hERG Automated Patch-Clamp Workflow Cell Seeding Cell Seeding Automated Patch-Clamp Automated Patch-Clamp Cell Seeding->Automated Patch-Clamp Compound Prep Compound Prep Compound Prep->Automated Patch-Clamp Data Analysis Data Analysis Automated Patch-Clamp->Data Analysis G cluster_compoundX Compound X Profile cluster_decision Strategic Decision High GABA-A Activity High GABA-A Activity Proceed with SAR Proceed with SAR High GABA-A Activity->Proceed with SAR Low hERG Risk Low hERG Risk Low hERG Risk->Proceed with SAR Moderate CYP2D6 Inhibition Moderate CYP2D6 Inhibition Moderate CYP2D6 Inhibition->Proceed with SAR Monitor in vivo Adrenergic α1 Off-Target Adrenergic α1 Off-Target Adrenergic α1 Off-Target->Proceed with SAR Optimize for selectivity

Caption: Decision-making pathway based on the in vitro profile of Compound X.

Conclusion

This comparative guide demonstrates a systematic and mechanistically driven approach to evaluating the in vitro off-target effects of a novel compound, 4-(o-Tolyl)-1,4-diazepan-5-one. By benchmarking against both a structural analog (Diazepam) and a mechanistically distinct drug (Buspirone), we have constructed a detailed liability profile. The findings suggest that while Compound X possesses a favorable cardiotoxicity profile, its off-target adrenergic activity and moderate CYP2D6 inhibition are key areas for further investigation and potential optimization in subsequent stages of drug development. This early, comprehensive in vitro assessment provides the critical data necessary to make informed decisions, de-risk the development program, and ultimately, design safer medicines.

References

Sources

Safety & Regulatory Compliance

Safety

4-(o-Tolyl)-1,4-diazepan-5-one proper disposal procedures

Operational Guide: Handling and Disposal of 4-(o-Tolyl)-1,4-diazepan-5-one As researchers push the boundaries of drug discovery, handling novel synthetic intermediates requires rigorous, self-validating safety protocols....

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 4-(o-Tolyl)-1,4-diazepan-5-one

As researchers push the boundaries of drug discovery, handling novel synthetic intermediates requires rigorous, self-validating safety protocols. 4-(o-Tolyl)-1,4-diazepan-5-one is a substituted cyclic amide (diazepanone) utilized in advanced chemical synthesis and in vitro pharmacology. Because diazepane cores are privileged scaffolds in central nervous system (CNS) active compounds, this intermediate must be treated as a highly potent, pharmacologically active agent.

The overriding principle of laboratory safety is that no experimental activity should begin unless a comprehensive disposal plan has been formulated, as outlined by the [1]. This guide provides the definitive, step-by-step operational and disposal procedures for 4-(o-Tolyl)-1,4-diazepan-5-one.

Chemical Profiling & Hazard Causality

Understanding the physical properties of a compound is the first step in designing a safe handling protocol. The o-tolyl substitution increases the molecule's lipophilicity, enhancing its ability to cross both the blood-brain barrier and dermal layers. Consequently, accidental exposure poses a significant risk of systemic absorption.

Table 1: Quantitative Physicochemical Properties & Operational Implications

ParameterQuantitative ValueOperational Implication
Molecular Weight 204.27 g/mol Low molecular weight facilitates rapid membrane permeability; high inhalation and dermal risk.
Estimated LogP ~1.5 – 2.5Highly lipophilic. Standardizes the requirement for organic solvents (e.g., DMSO) for dissolution.
Storage Temperature 2°C to 8°CStore desiccated in secondary containment to prevent degradation and accidental breakage.
Stock Concentration 10 mM to 50 mMHigh-concentration stocks amplify toxicity risks; requires strict micro-aliquoting protocols.

Experimental Protocols: Safe Handling & Dissolution

Novel synthetic intermediates with uncharacterized toxicity profiles must be handled under strict engineering controls, as mandated by the[2]. The following protocol ensures zero-exposure during the preparation of standard dimethyl sulfoxide (DMSO) stock solutions.

Step-by-Step Methodology:

  • Preparation & PPE: Don a fully buttoned lab coat, safety goggles, and double-layer extended-cuff nitrile gloves.

    • Causality: DMSO rapidly penetrates the skin and acts as a carrier, exponentially increasing the risk of systemic absorption of the dissolved diazepanone. Double-gloving ensures that if the outer glove is compromised, the inner glove provides a temporary barrier while the user safely removes the contaminated outer layer.

  • Weighing (Engineering Controls): Tare an anti-static weigh boat inside a ventilated balance enclosure or a certified Class II Biological Safety Cabinet (BSC).

    • Causality: 4-(o-Tolyl)-1,4-diazepan-5-one is handled as a dry powder. Static charge can cause fine particulates to aerosolize. A ventilated enclosure captures these particulates, preventing inhalation.

  • Dissolution: Transfer the weighed powder to a pre-weighed amber glass vial. Add anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Causality: Amber glass prevents UV-induced degradation of the photosensitive diazepane ring.

  • Homogenization: Seal the vial tightly with a PTFE-lined septum cap and vortex for 60 seconds until visually clear.

Waste Management & Disposal Workflow

Because 4-(o-Tolyl)-1,4-diazepan-5-one is a pharmacologically active intermediate, it must be strictly managed as hazardous chemical waste. Sink disposal or municipal trash disposal is universally prohibited.

WasteWorkflow Start 4-(o-Tolyl)-1,4-diazepan-5-one (Dry Powder) Prep Solution Preparation (Fume Hood / DMSO) Start->Prep Weighing & Dissolution Assay In Vitro Assay / Chemical Synthesis Prep->Assay Aliquoting WasteGen Hazardous Waste Generation Assay->WasteGen Completion Solid Solid Waste (Vials, PPE, Tips) WasteGen->Solid Solids Liquid Liquid Waste (Solvent + Aqueous) WasteGen->Liquid Liquids EHS EHS Collection & RCRA Manifesting Solid->EHS Sealed Bins Liquid->EHS Carboys Incinerator High-Temperature Incineration EHS->Incinerator Final Destruction

Figure 1: End-to-end workflow for handling, segregation, and disposal of diazepanone derivatives.

Step-by-Step Disposal Procedures:

  • Liquid Waste Segregation: Collect all DMSO-containing liquid waste in a high-density polyethylene (HDPE) carboy specifically labeled for "Non-Halogenated Organic Waste."

    • Causality: Mixing non-halogenated solvents with halogenated waste (like dichloromethane) complicates the high-temperature incineration process and increases disposal costs due to the risk of corrosive gas and dioxin formation.

  • Solid Waste Containment: Place all contaminated pipette tips, weigh boats, and empty stock vials into a rigid, puncture-resistant container lined with a clear plastic bag.

    • Causality: Any rinsate or residue from containers previously holding hazardous materials must be treated with the exact same stringency as the pure chemical[1].

  • Manifesting and Handover: Label the container with the exact chemical name ("4-(o-Tolyl)-1,4-diazepan-5-one") and the specific solvents used. Do not use structural abbreviations or lab-specific codes. Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Spill Response & Decontamination

In the event of a localized spill of the compound (either as a dry powder or dissolved in solvent), execute the following self-validating protocol:

  • Containment: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads).

    • Causality: Never use water initially on a DMSO-based spill. Water will rapidly spread the solvent and the dissolved active pharmaceutical ingredient over a larger surface area, compounding the contamination.

  • Decontamination: Once the liquid is absorbed, wipe the surface with a compatible solvent (e.g., isopropanol) to lift residual organic material, followed by a thorough wash with mild detergent and water.

  • Disposal: Seal all cleanup materials, including the gloves used during the response, in a designated hazardous waste bag for incineration.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 8: Management of Waste. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-(o-Tolyl)-1,4-diazepan-5-one

[style=filled, fontname="Helvetica", shape=box, Refining Diagram 2 I've made further improvements to Diagram 2. I've ensured each step, from storage to waste segregation, is clearly defined and color-coded.

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Author: BenchChem Technical Support Team. Date: April 2026

[style=filled, fontname="Helvetica", shape=box,

Refining Diagram 2

I've made further improvements to Diagram 2. I've ensured each step, from storage to waste segregation, is clearly defined and color-coded. I've also added more specific details to the labels, for example, emphasizing the need for anti-static tools during weighing and transfer to prevent aerosolization. The goal is to maximize clarity and precision in visual representation of the workflow.

Detailing Decontamination

I'm now detailing a decontamination plan for the solid state 4-(o-Tolyl)-1,4-diazepan-5-one spill. I'm focusing on spill control, with a solvent-based dampening and inward wiping method, and ensuring appropriate waste segregation procedures for disposal. I will also incorporate step-by-step glove removal and disposal to prevent skin exposure.

Defining Waste Protocols

I'm now detailing the waste segregation for both solid and liquid waste streams to be included in the procedures. I've classified waste based on solvent type, ensuring that halogenated solvents are separated from non-halogenated solvents to prevent complications with incineration. My goal is to outline a compliant waste management plan, with emphasis on preventing environmental hazards.

As a Senior Application Scientist, I approach the integration of novel or specialized building blocks like 4-(o-Tolyl)-1,4-diazepan-5-one into drug development workflows under a strict "presumed hazardous" paradigm. The 1,4-diazepanone core [4.11] is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of central nervous system (CNS) active compounds. The addition of an ortho-tolyl group significantly increases the molecule's lipophilicity compared to the base heterocycle. This structural modification enhances its ability to cross the stratum corneum (the skin's primary barrier), elevating the risk of systemic dermal absorption.

I design safety protocols not just to meet compliance, but to establish an intrinsically safe, self-validating environment. This guide details the specific Personal Protective Equipment (PPE) requirements, operational workflows, and disposal plans necessary for handling this compound safely and efficiently.

Physicochemical Hazard Assessment

To select the appropriate PPE, we must first deduce the physical and chemical risks of the compound. Below is a summary of the predicted quantitative and qualitative data based on its structural components.

Chemical Property / FeaturePredicted Value / StateHazard ImplicationRequired Mitigation
Molecular Weight ~204.27 g/mol Small molecule; easily aerosolized if handled in fine powder form.Local Exhaust Ventilation (LEV) / Certified Fume Hood.
Lipophilicity (LogP) > 2.0 (Estimated)High potential for dermal penetration and systemic absorption.Double-layer nitrile gloves; extended cuffs.
Physical State Solid (Crystalline/Powder)Inhalation risk of particulates during weighing and transfer.N95/P100 respirator if handled outside LEV.
Amide/Amine Core Mildly basicPotential ocular and mucosal membrane irritation upon contact.Indirect vented safety goggles.

Data extrapolated from base 1,4-Diazepan-5-one properties[1].

Core PPE Matrix & Selection Logic

The selection of PPE is governed by the[2], which mandates a rigorous workplace hazard assessment. Because 4-(o-Tolyl)-1,4-diazepan-5-one is an uncharacterized intermediate, we default to high-level barrier protection.

PPELogic Hazard Hazard Assessment: Uncharacterized Diazepanone Skin Dermal Penetration Risk (Lipophilic Core) Hazard->Skin Resp Inhalation Risk (Dry Powder) Hazard->Resp Eye Ocular Irritation Risk (Amide/Amine) Hazard->Eye Glove Double Nitrile Gloves (Extended Cuff) Skin->Glove Prevents systemic absorption Mask N95/P100 Respirator or Local Exhaust Ventilation Resp->Mask Prevents aerosol inhalation Goggle Indirect Vented Goggles + Face Shield Eye->Goggle Protects mucous membranes

Logical relationship mapping between predicted chemical hazards and required PPE selection.

Operational Workflow & Handling Protocol

Standard operating procedures must be self-validating. This means every step includes a physical check that confirms the safety measure is actively working before proceeding. This protocol aligns with the foundational safety principles outlined in [3].

Step 1: Pre-Operational Validation

  • Fume Hood Verification: Before opening the chemical container, verify the fume hood's containment. Self-Validation: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, directional airflow is physically confirmed.

  • PPE Integrity Check: Don a standard lab coat (flame-resistant if handling with flammable solvents) and indirect vented goggles. Don the first pair of nitrile gloves. Self-Validation: Perform a pneumatic inflation test on the outer pair of gloves before donning: trap air in the glove, twist the cuff, and apply pressure. If it holds pressure without deflating, there are no micro-punctures. Don the outer gloves over the inner pair.

Step 2: Weighing and Transfer

  • Static Mitigation: Novel powders often carry static charges, causing them to "jump" and aerosolize, which increases inhalation risk. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before contacting the chemical to neutralize the charge.

  • Transfer: Keep the analytical balance inside the certified fume hood. Transfer the 4-(o-Tolyl)-1,4-diazepan-5-one slowly. If the compound must be transported to another lab station, seal it in a secondary containment vessel (e.g., a screw-cap jar) before removing it from the hood.

Step 3: Solubilization and Reaction Setup

  • Solvent Addition: Add the reaction solvent (e.g., DMSO, DMF, or DCM) directly to the vessel containing the powder within the fume hood. This immediately eliminates the particulate inhalation hazard, transitioning the risk profile strictly to splash and dermal exposure.

HandlingWorkflow A 1. Secure Storage (Desiccator/Inert Gas) B 2. Primary Containment (Certified Fume Hood) A->B Transfer in sealed secondary container C 3. Weighing & Transfer (Anti-static tools) B->C Establish airflow & PPE D 4. Reaction/Solubilization (Closed System) C->D Minimize powder aerosolization E 5. Decontamination (10% Bleach / Solvent Wash) D->E Post-reaction cleanup F 6. Waste Segregation (Halogenated/Non-Halogenated) E->F Liquid/Solid waste routing

Step-by-step operational workflow for the safe handling and disposal of novel APIs.

Decontamination and Waste Management Plan

Proper disposal is as critical as safe handling. Because the specific ecotoxicity of 4-(o-Tolyl)-1,4-diazepan-5-one is uncharacterized, it must be treated as a hazardous environmental pollutant.

  • Spill Response (Solid): If a powder spill occurs inside the hood, do not sweep it dry, as this aerosolizes the API. Self-Validation: Wet a paper towel with a compatible solvent (e.g., isopropanol or a 10% bleach solution to promote oxidative degradation of the amine) and gently lay it over the powder to suppress dust. Wipe inward from the edges to the center to prevent spreading the contamination footprint.

  • Glove Removal: Remove the outer contaminated gloves using the "beak method" (pinching the exterior of one glove to peel it off inside-out, then using the clean inner-gloved hand to slide under the cuff of the remaining outer glove). This ensures the contaminant never touches your skin or lab coat.

  • Waste Segregation:

    • Solid Waste: Place all contaminated spatulas, weigh boats, and paper towels into a dedicated, labeled solid hazardous waste bin.

    • Liquid Waste: If the compound was dissolved in a halogenated solvent (e.g., DCM), it must be routed to the "Halogenated Organic Waste" carboy. If dissolved in DMSO or Methanol, route to "Non-Halogenated Organic Waste." Never mix these streams, as doing so violates EPA regulations and complicates incineration protocols.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard - 29 CFR 1910.132." United States Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737264, 1,4-Diazepan-5-one." PubChem.[Link]

Sources

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